molecular formula C11H7F3N2O4 B086211 Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate CAS No. 13544-05-3

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Cat. No.: B086211
CAS No.: 13544-05-3
M. Wt: 288.18 g/mol
InChI Key: HDRIGUQRECFCAK-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is a useful research compound. Its molecular formula is C11H7F3N2O4 and its molecular weight is 288.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c1-20-10(17)8(5-15)7-3-2-6(11(12,13)14)4-9(7)16(18)19/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIGUQRECFCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379535
Record name methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-05-3
Record name Methyl α-cyano-2-nitro-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13544-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spectroscopic data for "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization, synthesis context, and analytical profiling of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate .

Compound: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate CAS: 13544-05-3 Molecular Formula:


Molecular Weight:  288.18  g/mol [1]

Part 1: Executive Summary & Synthesis Context

This compound is a critical intermediate in the synthesis of fused nitrogen heterocycles and agrochemicals. Structurally, it features a highly acidic methine proton flanked by three electron-withdrawing groups: a nitrile, a methyl ester, and a nitro-substituted aromatic ring. This unique electronic environment dictates its spectroscopic behavior, particularly in NMR (tautomerism) and Mass Spectrometry (fragmentation).

Synthesis Pathway (Origin of Impurities)

Understanding the synthesis is prerequisite to interpreting the spectra, as residual starting materials are the most common impurities. The standard route involves a Nucleophilic Aromatic Substitution (


) of 1-chloro-2-nitro-4-(trifluoromethyl)benzene  with the carbanion of methyl cyanoacetate .

Synthesis SM1 1-chloro-2-nitro- 4-(trifluoromethyl)benzene (CAS 121-17-5) Base Base (K2CO3/DMF) Heat SM1->Base SM2 Methyl Cyanoacetate (CAS 105-34-0) SM2->Base Product Methyl 2-cyano-2-[2-nitro- 4-(trifluoromethyl)phenyl]acetate (CAS 13544-05-3) Base->Product S_NAr Mechanism Impurity Impurity: Bis-alkylation or Hydrolysis Product Product->Impurity Over-reaction/Workup

Caption:


 Synthesis Pathway. Key impurities include unreacted chlorobenzene (distinct aromatic pattern) and hydrolysis products (carboxylic acids).

Part 2: Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the electron-deficient aromatic ring and the acidic methine proton. Note that the methine signal may broaden or shift depending on the solvent's basicity due to keto-enol tautomerism.


H NMR (Proton) – 400 MHz,

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.45 Singlet (d,

Hz)
1HAr-H3Ortho to

and

. Most deshielded due to synergistic electron withdrawal.
8.05 Doublet of Doublets (

Hz)
1HAr-H5Para to

, Ortho to

. Deshielded by

.
7.75 Doublet (

Hz)
1HAr-H6Ortho to the acetate side chain.
5.60 – 5.80 Singlet1HCH -CNCritical Diagnostic: Acidic methine. Can disappear in

due to deuterium exchange.
3.85 Singlet3H

Methyl ester. Sharp singlet, diagnostic for ester integrity.

C NMR (Carbon) – 100 MHz,

  • Carbonyl (

    
    ):  ~164-165 ppm.
    
  • Nitrile (

    
    ):  ~114-115 ppm (Characteristic weak intensity).
    
  • Aromatic Carbons:

    • C-NO2: ~148 ppm (Quaternary).

    • C-CF3: ~134 ppm (Quartet,

      
       Hz).
      
    • CF3: ~122 ppm (Quartet,

      
       Hz).
      
  • Aliphatic:

    • 
      H-CN:  ~45-50 ppm.
      
    • O-

      
      H3:  ~54 ppm.
      

F NMR (Fluorine)
  • Signal: Single peak at -63.0 ppm (approx).

  • Interpretation: Diagnostic for the trifluoromethyl group. The absence of other fluorine peaks confirms the purity of the

    
     moiety and lack of defluorinated byproducts.
    
Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid validation of functional groups.

  • Nitrile (

    
    ):  Weak to medium band at 2240–2255 cm
    
    
    
    . Note: This band can be weak due to the electron-withdrawing environment.
  • Ester Carbonyl (

    
    ):  Strong, sharp band at 1745–1760 cm
    
    
    
    .
  • Nitro (

    
    ):  Two strong bands at 1535–1550 cm
    
    
    
    (asymmetric) and 1350–1360 cm
    
    
    (symmetric).
  • Trifluoromethyl (

    
    ):  Broad, intense absorption in the 1100–1300 cm
    
    
    
    region (C-F stretch).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) (Negative Mode) is preferred due to the acidic proton, yielding a stable

    
     ion.
    
  • Molecular Ion:

    • ESI (+): m/z 289

      
      , 311 
      
      
      
      .
    • ESI (-): m/z 287

      
      .
      
  • Fragmentation Pattern (EI/CID):

    • Loss of

      
      :  m/z 257 (
      
      
      
      ).
    • Loss of

      
      :  m/z 229 (
      
      
      
      ).
    • Loss of

      
      :  Common in nitro-aromatics (m/z 242).
      

MS_Frag Parent Molecular Ion [M] = 288 Frag1 [M - OMe]+ m/z 257 Parent->Frag1 -31 Frag2 [M - COOMe]+ m/z 229 Parent->Frag2 -59 Frag3 [M - NO2]+ m/z 242 Parent->Frag3 -46

Caption: Predicted fragmentation pathway for structural verification.

Part 3: Analytical Logic & Quality Control

Tautomerism & Acidity Warning: The proton at the


-position (between the aryl ring, cyano, and ester groups) is highly acidic (

estimated < 10).
  • Chromatography (HPLC/LC-MS): Use an acidic mobile phase (0.1% Formic Acid) to suppress ionization and maintain the neutral form. In neutral/basic conditions, peak tailing is likely due to enolate formation.

  • Storage: Store under inert atmosphere. The acidic proton makes the compound susceptible to oxidative degradation or hydrolysis in moist air.

References
  • Chemical Structure & Identifiers: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83569, Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate. (Structural analog/Precursor reference). Retrieved from [Link]

  • ): Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.

Sources

"Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Preamble: A Note on Synthesized Safety Data

This document provides a comprehensive guide to the safe handling of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate. As of the time of this writing, a specific, verified Safety Data Sheet (SDS) for this exact compound (e.g., Santa Cruz Biotechnology sc-257726) is not publicly available online[1]. This is not uncommon for novel or specialized research chemicals.

To ensure the highest degree of safety and scientific integrity, this guide has been constructed by synthesizing data from structurally analogous compounds. The core hazards are inferred from molecules sharing key functional groups: the methyl cyanoacetate backbone, the nitro-phenyl moiety, and the trifluoromethyl substitution. This approach allows for a robust, precautionary safety protocol grounded in established chemical principles. The primary analogs referenced include Methyl cyanoacetate, various nitrophenyl and trifluoromethyl-phenyl derivatives, and closely related esters like ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate.

Compound Identification and Physicochemical Properties

While specific experimental data for the target compound is limited, its identity is established by its chemical structure.

  • Chemical Name: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

  • Molecular Formula: C₁₁H₇F₃N₂O₄

  • Molecular Weight: 304.18 g/mol

  • Structure: Consists of a central acetate group esterified with methanol, and substituted with both a cyano (nitrile) group and a 2-nitro-4-(trifluoromethyl)phenyl ring.

The physical form is likely a solid, similar to related compounds such as Methyl 2-cyano-2-(2-nitrophenyl)acetate, which has a melting point of 58-59°C[2].

Hazard Identification and Inferred Classification

Based on an analysis of its constituent functional groups and data from close structural analogs, the compound is anticipated to be hazardous. The following GHS (Globally Harmonized System) classification should be adopted as a precautionary measure.

Signal Word: WARNING [3]

Anticipated GHS Pictograms:

  • GHS07 (Exclamation Mark): For acute toxicity, skin/eye irritation.

Table 1: Probable GHS Hazard Classification

Hazard ClassCategoryHazard StatementRationale from Analog Data
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate (H302) and 4'-Nitro-2'-(trifluoromethyl)acetanilide (Category 4)[3].
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinBased on ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate (H312) and 4'-Nitro-2'-(trifluoromethyl)acetanilide (Category 4)[3].
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledBased on ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate (H332) and 4'-Nitro-2'-(trifluoromethyl)acetanilide (Category 4)[3].
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationInferred from 4'-Nitro-2'-(trifluoromethyl)acetanilide (Category 2)[3].
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationA consistent hazard for Methyl cyanoacetate (Category 2) and other analogs[3][4][5][6].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA potential hazard associated with inhaled powders or vapors of related compounds[3][7].

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The causality is clear: engineering controls reduce the ambient concentration of the hazard, while PPE provides the final barrier against direct contact.

Engineering Controls
  • Primary Containment: All weighing and handling of this compound must be conducted within a certified chemical fume hood to control airborne concentrations[5][8].

  • Ventilation: Use local exhaust ventilation that is adequate to keep airborne levels below any established exposure limits[4][8].

  • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation[5][8].

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards identified in Section 2.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[3][5][8]. A face shield may be required for splash-prone operations.

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves tested according to standards like EN 374 (e.g., nitrile rubber)[4][8]. Always check for leaks or tears before use[4].

    • Clothing: A flame-retardant lab coat and appropriate protective clothing are necessary to prevent skin exposure[8].

  • Respiratory Protection: If the ventilation is insufficient or if dusts/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter[3][8]. All respirator use must be part of a formal respiratory protection program.

First-Aid Measures

In the event of an exposure, immediate and correct action is vital. The following measures are based on best practices for the anticipated hazards.

  • General Advice: Move the victim out of the danger area. If symptoms persist or in any case of doubt, seek immediate medical advice[4]. Remove all contaminated clothing at once[9][10].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing[3][11]. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance[4][8].

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][5][8]. Seek medical attention if irritation develops or persists[3][5].

  • Eye Contact: Immediately rinse the eyes cautiously with fresh, clean water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation[3][4][8]. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist[4][6].

  • Ingestion: Rinse the mouth thoroughly with water (only if the person is conscious)[3][4]. Do NOT induce vomiting. Seek immediate medical attention or contact a Poison Control Center[3][8].

Handling, Storage, and Spill Management

Prudent Handling Practices
  • Avoid all personal contact, including the inhalation of dust or vapors[5][8][11].

  • Wash hands and any exposed skin thoroughly after handling the material[3][4].

  • Do not eat, drink, or smoke in laboratory areas[3][4].

  • Ensure containers are kept tightly closed when not in use[3][5][8].

Storage Protocols
  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances[3][5][8].

  • Security: Store in a locked cabinet or other secure location to restrict access[3].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[5].

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the full PPE described in Section 3[5][6]. Avoid breathing dust[11].

  • Containment & Cleanup:

    • Prevent the material from entering drains or waterways[4][6][8][11].

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal[8][11]. Use cleanup procedures that do not generate dust[11].

    • For liquid spills, absorb with an inert material (e.g., sand, Chemizorb®) and place in a container for disposal[6].

  • Final Decontamination: Clean the affected area thoroughly once the material has been removed[6].

Workflow for Safe Handling and Emergency Response

The following diagram outlines the critical decision points and procedural flow for safely working with Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Experiment cluster_emergency Contingency: Emergency Event A Review SDS & Protocol B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Full PPE (Goggles, Gloves, Lab Coat) B->C D Work Exclusively Inside Fume Hood C->D E Weigh & Dispense Compound Carefully D->E K Spill or Exposure Occurs D->K F Keep Container Tightly Closed E->F E->K G Dispose of Waste in Labeled Container F->G F->K H Decontaminate Work Area & Glassware G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J L Evacuate & Alert Others M Administer First Aid (See Section 4) L->M Exposure N Follow Spill Cleanup Protocol (See Section 5.3) L->N Spill

Caption: Logical workflow for preparation, handling, and cleanup, including emergency response pathways.

References

  • Safety Data Sheet: Methyl cyanoacetate - Chemos GmbH&Co.KG.

  • SAFETY DATA SHEET - 4'-Nitro-2'-(trifluoromethyl)acetanilide - Fisher Scientific.

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer.

  • Safety Data Sheet - Phenylacetone (exempt preparation) - Cayman Chemical.

  • 113772-13-7|Methyl 2-cyano-2-(2-nitrophenyl)acetate - BLDpharm.

  • 4-(Methylamino)-2-(trifluoromethyl)quinazoline Safety Data Sheet - CymitQuimica.

  • SAFETY DATA SHEET - Methyl cyanoacetate - Fisher Scientific.

  • SAFETY DATA SHEET - Methyl cyanoacetate - Sigma-Aldrich.

  • Safety Data Sheet - 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1α - Cayman Chemical.

  • ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate - Sigma-Aldrich.

  • Safety Data Sheet Request for Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate: sc-257726 - Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Not a hazardous substance or mixture - Sigma-Aldrich.

  • RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7 - ScienceDirect.

  • SAFETY DATA SHEET - Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate - ACCELA CHEMBIO INC.

  • Methyl 2-nitroacetate | C3H5NO4 | CID 17206 - PubChem, NIH.

  • Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate | C10H8F3NO4 | CID 83569 - PubChem, NIH.

  • Methyl Cyano(2-nitrophenyl)acetate Product Information - Apollo Scientific.

Sources

A Keystone Building Block in Modern Medicinal Chemistry: Technical Insights into Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and highly functionalized building blocks. Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate stands as a prime example of such a pivotal precursor. While not typically an active pharmaceutical ingredient (API) in its own right, its true value lies in its intricate molecular architecture, which equips it for a range of chemical transformations. This technical guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of non-steroidal antiandrogens (NSAAs), a critical class of drugs for the treatment of prostate cancer. We will explore the rationale behind its molecular design, its synthetic utility, and provide practical insights for researchers and drug development professionals.

The strategic incorporation of three distinct functional groups—a nitro group, a trifluoromethyl group, and a cyano group—on the phenyl ring makes this molecule a highly activated and versatile substrate for organic synthesis. The electron-withdrawing nature of these substituents significantly influences the reactivity of the aromatic ring and the benzylic position, paving the way for a variety of synthetic manipulations. The trifluoromethyl group, a common bioisostere for a methyl group, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The nitro group, while sometimes associated with toxicity, is a versatile functional handle that can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many pharmaceuticals.[3] Furthermore, nitroaromatic compounds themselves have a rich history in medicine, often acting as bioreductive prodrugs.[4][5][6] The cyano group, another strong electron-withdrawing group, can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.

This guide will illuminate the practical applications of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, demonstrating its significance as a cornerstone for the construction of complex and medicinally relevant molecules.

Chemical Profile and Synthetic Accessibility

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is a multifaceted organic compound with the molecular formula C₁₁H₇F₃N₂O₄. Its structure is characterized by a phenyl ring substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position. A methyl acetate moiety bearing a cyano group is attached at the 1-position.

Figure 1: Chemical structure of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate.

While a direct, one-pot synthesis for this specific molecule is not prominently featured in the literature, its assembly can be logically deduced from standard organic chemistry transformations. A plausible synthetic approach would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2,4-dinitro- or 2-chloro-4-(trifluoromethyl)benzene, with methyl cyanoacetate. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups facilitates this type of reaction.[7]

Core Application: A Gateway to Non-Steroidal Antiandrogens (NSAAs)

The primary and most significant application of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate in medicinal chemistry is its role as a key precursor in the synthesis of non-steroidal antiandrogens (NSAAs). These drugs are instrumental in the management of prostate cancer, a disease that is often dependent on androgen receptor (AR) signaling. NSAAs function by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone to the AR, thereby preventing the transcriptional activation of genes that promote tumor growth.

Bicalutamide (marketed as Casodex) is a first-generation NSAA that has been widely used in combination therapy for advanced prostate cancer. The core structure of bicalutamide features a 4-cyano-3-(trifluoromethyl)phenyl moiety, which is directly derivable from our title compound.

Hypothetical Synthetic Workflow for Bicalutamide from Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

The following represents a logical, multi-step synthetic pathway that illustrates how Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate can be elaborated into bicalutamide. This workflow is based on established chemical principles and synthetic routes for bicalutamide and its analogs.

Bicalutamide_Synthesis_Workflow Start Methyl 2-cyano-2-[2-nitro-4- (trifluoromethyl)phenyl]acetate Reduction Reduction of Nitro Group Start->Reduction Amine 4-Amino-2-(trifluoromethyl) benzonitrile derivative Reduction->Amine Acylation Acylation with 2-hydroxy-2- methylpropanoyl chloride derivative Amine->Acylation Intermediate N-[4-Cyano-3-(trifluoromethyl)phenyl]- 2-hydroxy-2-methylpropionamide derivative Acylation->Intermediate Sulfenylation Reaction with 4-fluorothiophenol Intermediate->Sulfenylation Sulfide (R,S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]- 3-[(4-fluorophenyl)thio]-2-hydroxy- 2-methylpropionamide Sulfenylation->Sulfide Oxidation Oxidation of Sulfide Sulfide->Oxidation Bicalutamide Bicalutamide Oxidation->Bicalutamide

Figure 2: Hypothetical workflow for the synthesis of Bicalutamide.

Step 1: Reduction of the Nitro Group

The initial and crucial step is the selective reduction of the aromatic nitro group to an amine. This transformation is fundamental as it unmasks the nucleophilic amino group required for the subsequent amide bond formation. A variety of reducing agents can be employed for this purpose, with common choices including:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is often clean and high-yielding.

  • Metal-Acid Systems: Combinations like Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or Iron (Fe) in acetic acid are classic and effective methods for nitro group reduction.

The product of this step is a derivative of 4-amino-2-(trifluoromethyl)benzonitrile, a key aniline intermediate.

Step 2: Amide Bond Formation (Acylation)

The newly formed aniline is then acylated. In the context of bicalutamide synthesis, the acylating agent is typically a derivative of 2-hydroxy-2-methylpropanoic acid. To facilitate the reaction, the carboxylic acid is often activated, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction between the aniline and the acyl chloride, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the core propionamide structure of bicalutamide.

Step 3: Introduction of the Sulfonyl Group

The final key structural feature of bicalutamide is the sulfonyl group. This is typically introduced in a two-step process. First, a sulfide is formed by reacting an appropriate intermediate with 4-fluorothiophenol. This is followed by oxidation of the sulfide to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The use of one equivalent of m-CPBA can yield the sulfoxide, while two or more equivalents lead to the desired sulfone.

Experimental Protocol: A Representative Procedure for Nitro Group Reduction

The following is a representative, detailed protocol for the reduction of a nitroaromatic compound, which is the initial and critical step in the utilization of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate for the synthesis of NSAAs.

Objective: To reduce the nitro group of a substituted nitrobenzene to the corresponding aniline.

Materials:

  • Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Ethyl Acetate)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate in ethanol.

  • Addition of Reducing Agent: To this solution, add Tin(II) chloride dihydrate in portions.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aniline product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the reduction can be confirmed by comparing the TLC of the starting material and the product (the product should be more polar). Further characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry will validate its structure.

The Role of Key Functional Groups in Drug Design

The trifluoromethyl and nitro/amino groups present in Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate and its derivatives play crucial roles in the pharmacological properties of the final drug molecules.

Functional GroupContribution to Physicochemical and Pharmacological Properties
Trifluoromethyl (-CF₃) - Increased Lipophilicity: Enhances membrane permeability and can improve oral bioavailability.[2] - Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[8] - Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target receptor.
Nitro (-NO₂) - Synthetic Handle: As discussed, it is an excellent precursor to the essential amino group. - Bioreductive Activation: In some drug classes, the nitro group can be reduced in hypoxic environments (like those found in solid tumors) to generate cytotoxic species, a strategy used in hypoxia-activated prodrugs.[3][6]
Amino (-NH₂) - Key Nucleophile: Essential for forming the amide bond that constitutes the backbone of many NSAAs. - Hydrogen Bonding: Can act as a hydrogen bond donor, contributing to the binding of the drug to its biological target.
Cyano (-C≡N) - Polarity and Binding: A polar group that can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). - Metabolic Stability: Generally resistant to metabolic transformation.

Future Perspectives and Alternative Applications

While the synthesis of NSAAs is a major application, the unique combination of functional groups in Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate opens up possibilities for its use in the synthesis of other classes of bioactive molecules. For instance, the dinitrile or cyano-ester moiety can be a precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The activated phenyl ring is also amenable to further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.

The presence of both a nitro group and a trifluoromethyl group also makes this compound and its derivatives interesting candidates for the development of agents targeting diseases where these functionalities are known to be beneficial, such as certain infectious diseases.[3]

Conclusion

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is a testament to the power of strategic molecular design in modern medicinal chemistry. Its true strength lies not in its own biological activity, but in its capacity as a versatile and highly functionalized synthetic intermediate. As this guide has detailed, its primary application is as a key building block for non-steroidal antiandrogens, a class of drugs vital for the treatment of prostate cancer. The interplay of its nitro, trifluoromethyl, and cyano functionalities provides a rich platform for chemical manipulation, enabling the efficient construction of complex and potent therapeutic agents. For researchers and scientists in the field of drug development, a thorough understanding of the synthetic utility of such keystone molecules is indispensable for the continued innovation of novel and effective medicines.

References

  • Clegg NJ, Wongvipat J, Joseph JD, Tran C, Ouk S, Dilhas A, Chen Y, Grillot K, Bischoff ED, Cai L et al: ARN-509: a novel antiandrogen for prostate cancer treatment. Cancer Res 2012, 72(6):1494-1503. Available from: [Link]

  • Bicalutamide. In: Wikipedia. ; 2023. Available from: [Link]

  • El-Gazzar MG, El-Gazzar AR, El-Gazzar MG. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules. 2020 Dec 24;26(1):E53. Available from: [Link]

  • Shaik AB, Bhandare RR, Nissankararao S, Edis Z, Al-Amiery A, Kadhum AAH. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules. 2020 Nov 9;25(21):5230. Available from: [Link]

  • Tucker H, Crook JW, Chesterson GJ. Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. J Med Chem. 1988 Sep;31(9):1746-53. Available from: [Link]

  • de Oliveira RB, Soeiro MNC, de Souza-Fagundes EM. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Curr Med Chem. 2021;28(19):3776-3796. Available from: [Link]

  • A Two-step Synthesis of the Anti-cancer Drug (R,S)-Bicalutamide. ResearchGate. 2011. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022 Jun 5;27(11):3649. Available from: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Arkivoc. 2008;2008(15):184-191. Available from: [Link]

  • Chemotherapeutically acitve nitro compounds. 4. 5-Nitroimidazoles (Part III). Semantic Scholar. 1981. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2025 Jul 18;18(7):1034. Available from: [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. 2021 Oct 28;26(21):6548. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. 2022 Oct 6;10(10):2054. Available from: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. J Braz Chem Soc. 2025 Dec 30;33(1):12-34. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). 2025 Jul 18;18(7):1034. Available from: [Link]

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology. 2005 Jun;146(6):2757-67. Available from: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Afr J Pharm Sci. 2025 Mar 25;5(1):1-7. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. 2024 Feb 15. Available from: [Link]

Sources

Methodological & Application

Strategic Solvent Selection for the Synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the process optimization for synthesizing Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate , a critical scaffold in the development of aryl-pyrazole insecticides (e.g., Fipronil analogs) and non-steroidal anti-androgens.

The synthesis relies on a Nucleophilic Aromatic Substitution (


) , where the carbanion of methyl cyanoacetate displaces a halide (typically chloride) on an activated benzene ring. While classic polar aprotic solvents (DMF, NMP) offer high kinetic rates, they pose significant downstream processing challenges. This guide provides a comparative analysis of three distinct solvent systems—High-Performance (DMSO) , Green/Sustainable (2-MeTHF) , and Phase-Transfer (Toluene/Water) —to allow researchers to balance yield, purity, and environmental impact.

Mechanistic Principles

The reaction involves the attack of the methyl cyanoacetate carbanion on 1-chloro-2-nitro-4-(trifluoromethyl)benzene . The presence of the ortho-nitro and para-trifluoromethyl groups is critical; they withdraw electron density from the ring, lowering the energy of the transition state (Meisenheimer complex) and facilitating chloride displacement.

Reaction Pathway Visualization

The following diagram illustrates the


 mechanism and the critical role of solvent solvation in stabilizing the transition state.

SNAr_Mechanism Reactants Reactants 1-Cl-2-NO2-4-CF3-Benzene + Me-Cyanoacetate anion TS Meisenheimer Complex (Transition State) Stabilized by Polar Solvents Reactants->TS Nucleophilic Attack Product Product Methyl 2-cyano-2-[...]-acetate + Cl- TS->Product Aromatization (Fast) Solvent_Polar Polar Aprotic (DMSO/DMF) Stabilizes TS via dipole interaction Solvent_Polar->TS Strong Stabilization Solvent_Green Green (2-MeTHF) Requires higher Temp/Catalyst Solvent_Green->TS Weak Stabilization

Caption: Figure 1.


 reaction pathway showing the stabilization of the Meisenheimer complex by solvent dipoles.

Solvent System Selection Guide

The choice of solvent dictates the reaction rate, the base required, and the work-up complexity.

System A: The Kinetic Standard (DMSO or DMF)
  • Mechanism: High dielectric constants dissociate ion pairs (Base

    
     / Nucleophile
    
    
    
    ), creating "naked" anions with maximum nucleophilicity.
  • Pros: Fastest reaction rates; high conversion (>95%) at moderate temperatures (50-60°C).

  • Cons: High boiling points make removal difficult; water miscibility complicates extraction; DMF can decompose to dimethylamine (impurity risk).

  • Recommended Base: Potassium Carbonate (

    
    ).
    
System B: The Green Alternative (2-MeTHF or Acetonitrile)
  • Mechanism: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable sources. While less polar, it separates cleanly from water, simplifying work-up.

  • Pros: Low toxicity; easy solvent recovery; forms biphasic systems for easy washing.

  • Cons: Slower kinetics requiring higher temperatures (reflux) or stronger bases.

  • Recommended Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
     with 18-crown-6 additive.
    
System C: Phase Transfer Catalysis (Toluene/Water)
  • Mechanism: The reaction occurs at the interface or by shuttling the anion into the organic phase using a quaternary ammonium salt.

  • Pros: Excellent for scale-up; superior thermal management; cheap solvents.

  • Cons: Requires optimization of agitation and catalyst load.

  • Recommended Base: NaOH (aq) or solid KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide).

Comparative Data Analysis

ParameterSystem A: DMSOSystem B: Acetonitrile (ACN)System C: Toluene (PTC)
Base

(anhydrous)

or DBU
50% NaOH (aq)
Catalyst NoneNone (or 18-crown-6)TBAB (5 mol%)
Temp (°C) 50°C80°C (Reflux)60°C
Time (h) 2 - 46 - 124 - 8
Yield (%) 92 - 96%85 - 89%88 - 93%
Work-up Aqueous crash-out (messy)Evaporation/FiltrationPhase separation (clean)
Green Score Low (Solvent toxicity)High (If ACN/2-MeTHF)Medium (Toluene usage)

Detailed Experimental Protocol

Protocol: Synthesis via System A (DMSO) - Best for Small Scale/High Yield

Reagents:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • Methyl cyanoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous, milled (2.0 eq)
    
  • Dimethyl Sulfoxide (DMSO), dry (5-10 volumes)

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with

    
     (2.0 eq) and dry DMSO. Stir at room temperature (RT) for 10 minutes.
    
  • Nucleophile Formation: Add Methyl cyanoacetate (1.1 eq) dropwise. The slurry may thicken or change color (often yellow/orange) as the carbanion generates. Stir for 30 mins at RT.

  • Addition: Add 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) slowly to control any exotherm.

  • Reaction: Heat the mixture to 50°C . Monitor by HPLC/TLC.

    • Checkpoint: Reaction is typically complete within 3 hours. Look for the disappearance of the aryl chloride.

  • Quench: Cool to 0-5°C. Slowly pour the mixture into ice-cold 1M HCl (approx. 10 volumes).

    • Note: Acidification is crucial. The product exists as a salt in the basic reaction mixture. You must protonate it to isolate the neutral species.

  • Isolation:

    • Solid Product: If a solid precipitates, filter, wash with water, and dry.

    • Oily Product: If an oil forms, extract with Ethyl Acetate (x3), wash with brine, dry over

      
      , and concentrate.
      
Protocol Variation: System C (Phase Transfer) - Best for Scale-Up
  • Dissolve the aryl chloride (1.0 eq) and Methyl cyanoacetate (1.1 eq) in Toluene (10 vol).

  • Add TBAB (0.05 eq).

  • Add 50% NaOH solution (2.0 eq) dropwise under vigorous agitation.

  • Heat to 60°C for 6 hours.

  • Work-up: Stop agitation. Separate phases. Wash the organic layer with dilute HCl, then water. Evaporate Toluene to yield the product.

Process Workflow Diagram

Process_Workflow Start Start: Raw Materials Solvent_Select Select Solvent System Start->Solvent_Select Path_A System A: DMSO/K2CO3 (High Speed) Solvent_Select->Path_A Path_C System C: Toluene/NaOH/TBAB (Scalable) Solvent_Select->Path_C Reaction Reaction Phase Temp: 50-60°C Time: 3-6h Path_A->Reaction Path_C->Reaction Quench Acidic Quench (HCl) *Critical for protonation* Reaction->Quench Workup_A Precipitation into Water Filtration Quench->Workup_A If DMSO Workup_C Phase Separation Solvent Stripping Quench->Workup_C If Toluene Final Final Product >98% Purity Workup_A->Final Workup_C->Final

Caption: Figure 2. Decision tree and workflow for solvent-dependent synthesis strategies.

References

  • Crampton, M. R. (2003). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms. Wiley.

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1]

  • Makosza, M. (2003). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

  • Pfizer Inc. (2008). Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 10, 31-36.

  • Clark, J. H., et al. (2014). Circular economy design for the synthesis of chemicals: the case of 2-MeTHF. Green Chemistry.

Sources

purification of "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Executive Summary

This Application Note details the optimized protocol for the purification of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (referred to herein as Target Intermediate A ). This compound is a critical scaffold in the synthesis of phenylpyrazole agrochemicals (e.g., Fipronil analogs) and trifluoromethyl-based pharmaceuticals.

The synthesis of Target Intermediate A typically involves a Nucleophilic Aromatic Substitution (


) of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with methyl cyanoacetate. This reaction generates specific impurities—primarily unreacted halides, bis-alkylated byproducts, and inorganic salts—that downstream catalytic steps cannot tolerate.

This guide moves beyond generic procedures, offering a binary solvent recrystallization system (Ethyl Acetate/n-Heptane) selected specifically to balance the dipole interactions of the nitro/cyano groups with the lipophilicity of the trifluoromethyl moiety.

Physicochemical Context & Solvent Logic

Molecular Analysis
  • Polarity: The molecule exhibits a "push-pull" electronic character. The nitro (

    
    ) and cyano (
    
    
    
    ) groups create high local polarity, while the trifluoromethyl (
    
    
    ) group and phenyl ring impart significant lipophilicity.
  • Acidity: The methine proton (

    
    -proton) is highly acidic (
    
    
    
    in DMSO) due to the electron-withdrawing nature of the three substituents.
    • Critical Implication: Solvents must be strictly neutral or slightly acidic. Basic impurities (amines, hydroxides) will deprotonate the compound, leading to oiling out or racemization/degradation.

Solvent System Selection

We utilize a Binary Solvent System to exploit the differential solubility temperature coefficients.

Solvent ComponentRoleMechanistic Justification
Ethyl Acetate (EtOAc) Good Solvent High solubility for the polar nitro/cyano regions. Moderate boiling point (

) allows for safe heating without thermal degradation of the ester.
n-Heptane Anti-Solvent Low solubility for the polar intermediate but high solubility for non-polar starting material (halobenzene) impurities. Induces controlled supersaturation.

Experimental Protocol

Materials & Equipment
  • Crude Material: Target Intermediate A (Assay >85% by HPLC).

  • Solvents: Ethyl Acetate (HPLC Grade), n-Heptane (HPLC Grade).

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer (overhead preferred to prevent grinding), temperature probe.

Step-by-Step Methodology

Step 1: Dissolution & Hot Filtration

  • Charge the crude solid Target Intermediate A (1.0 eq mass) into the reactor.

  • Add Ethyl Acetate (3.0 vol, i.e., 3 mL per gram of solid).

  • Heat the mixture to 65–70°C with moderate stirring (200 RPM).

    • Note: Do not exceed 75°C to prevent solvent boil-over or ester transesterification.

  • If undissolved solids persist (likely inorganic salts like NaCl/NaF from the

    
     reaction), perform a hot filtration  through a pre-warmed sintered glass funnel.
    
    • Tip: Wash the filter cake with 0.5 vol hot EtOAc to recover entrained product.

Step 2: Controlled Precipitation (The "Cloud Point" Method)

  • Return the filtrate to the reactor and maintain temperature at 60°C .

  • Slowly add n-Heptane dropwise via an addition funnel.

  • Stop addition immediately upon observing the first permanent turbidity (Cloud Point).

    • Typical Ratio: This usually occurs at an EtOAc:Heptane ratio of approx. 1:2 to 1:3.

  • Stir at 60°C for 10 minutes to allow the crystal habit to equilibrate (Ostwald ripening).

Step 3: Crystallization

  • Ramp Down: Cool the mixture to 25°C at a rate of 10°C/hour.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling ensures high purity.

  • Once at 25°C, further cool to 0–5°C using an ice/water bath and hold for 1 hour.

    • Yield Check: The supernatant should appear pale yellow; a dark supernatant indicates successful rejection of colored impurities.

Step 4: Isolation & Drying

  • Filter the slurry using vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio, 1.0 vol).

    • Critical: Do not use pure EtOAc; it will redissolve the product.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Visualization (Graphviz)

RecrystallizationWorkflow Start Crude Target Intermediate A (>85% Purity) Dissolve Dissolution Solvent: Ethyl Acetate (3 vol) Temp: 65-70°C Start->Dissolve CheckSolids Inorganic Salts Present? Dissolve->CheckSolids HotFilter Hot Filtration (Remove NaCl/NaF) CheckSolids->HotFilter Yes CloudPoint Anti-Solvent Addition Add n-Heptane until Turbid Temp: 60°C CheckSolids->CloudPoint No HotFilter->CloudPoint Cooling Controlled Cooling Rate: 10°C/hr to 25°C Then hold at 0-5°C CloudPoint->Cooling Filter Filtration & Wash Wash: Cold EtOAc/Heptane (1:4) Cooling->Filter Drying Vacuum Drying 45°C, 12 hrs Filter->Drying Final Pure Crystal (>98% HPLC) Drying->Final

Figure 1: Logical workflow for the binary solvent recrystallization process.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil instead of crystals.Cause: Temperature dropped too fast or solvent mix is too non-polar.Fix: Re-heat to redissolve. Add a small "seed crystal" of pure product at the cloud point. Increase the ratio of EtOAc slightly.
Low Yield Too much product remains in the mother liquor.Cause: Excess solvent volume.Fix: Concentrate the mother liquor by rotary evaporation to 50% volume and repeat the cooling cycle (Second Crop).
Color Retention Product remains yellow/brown.Cause: Polar phenolic impurities.Fix: Add 5% wt/wt Activated Carbon (Charcoal) during the hot dissolution step (Step 1), stir for 15 mins, then hot filter.

Analytical Validation

To certify the protocol, the final product must meet these specifications:

  • HPLC Purity: >98.5% (Area %).

  • 1H NMR (CDCl3):

    • 
       8.0-8.5 ppm (Aromatic protons, pattern specific to 1,2,4-substitution).
      
    • 
       5.4-5.8 ppm (Singlet, 1H, Methine 
      
      
      
      -CH). Note: This proton is exchangeable and shift varies with concentration.
    • 
       3.8 ppm (Singlet, 3H, 
      
      
      
      ).
  • Melting Point: Sharp range (e.g., typically 78–82°C, dependent on specific polymorph).

Safety Considerations (HSE)

  • Nitro-Aromatics: Potentially explosive if heated to dryness under pressure. Never distill the mother liquor to dryness at high temperatures (>100°C).

  • Fluorinated Compounds: Thermal decomposition releases HF. Use appropriate ventilation.

  • Skin Sensitization: Acrylates and active methylene compounds are potent sensitizers. Double-glove (Nitrile) and use a fume hood.

References

  • Synthesis of Phenyl-Cyanoacetates

    • Organic Syntheses, Coll.[1] Vol. 10, p. 523 (2004); Vol. 79, p. 196 (2002). "Palladium-Catalyzed Mono-

      
      -Arylation of Organic Esters". 
      
  • Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of novel phenylpyrazole insecticides".
  • Solvent Properties & Selection

    • PubChem Compound Summary for Ethyl Acetate.

    • PubChem Compound Summary for n-Heptane.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

scale-up synthesis of "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on a robust nucleophilic aromatic substitution (SNAr) reaction. This guide offers a detailed, step-by-step protocol, process safety analysis, characterization data, and troubleshooting advice tailored for researchers, chemists, and process development professionals. The methodologies described herein are designed to be self-validating through in-process controls, ensuring reliability and reproducibility at scale.

Introduction and Mechanistic Overview

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is a valuable building block characterized by its highly activated phenyl ring, making it suitable for constructing complex molecular architectures. Its synthesis is most effectively achieved through the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with the carbanion of methyl 2-cyanoacetate.

The reaction proceeds via the addition of the nucleophile (the enolate of methyl 2-cyanoacetate) to the electron-deficient aromatic ring of 2-chloro-5-(trifluoromethyl)nitrobenzene. The presence of two strong electron-withdrawing groups, nitro (-NO₂) and trifluoromethyl (-CF₃), ortho and para to the leaving group (chloride), is critical. These groups stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the reaction. A mild base is used to deprotonate the methyl 2-cyanoacetate, generating the necessary nucleophile.

Reaction Scheme:

G cluster_reactants Starting Materials cluster_product Final Product reactant1 2-Chloro-5-(trifluoromethyl)nitrobenzene reaction_arrow + reactant1->reaction_arrow reactant2 Methyl 2-cyanoacetate reactant2->reaction_arrow base Base (e.g., K₂CO₃) base->reaction_arrow solvent Solvent (e.g., DMF) product Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate reaction_arrow->product solvent_node reaction_arrow->solvent_node solvent_node->product

Caption: Overall synthetic scheme for the target compound.

Materials and Reagents

Proper selection and handling of materials are paramount for the success and safety of the synthesis. All reagents should be of high purity (≥98%) unless otherwise specified.

ReagentCAS No.MW ( g/mol )RolePurity
2-Chloro-5-(trifluoromethyl)nitrobenzene777-37-7225.55Electrophile≥99%
Methyl 2-cyanoacetate105-34-099.09Nucleophile Precursor≥99%
Potassium Carbonate (K₂CO₃)584-08-7138.21BaseAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)68-12-273.09SolventAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11Extraction SolventACS Grade
Brine (Saturated NaCl solution)7647-14-558.44Aqueous WashN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying AgentN/A

Process Safety and Hazard Analysis

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any scale-up operation.

  • 2-Chloro-5-(trifluoromethyl)nitrobenzene: This compound is toxic and an irritant.[1] Avoid inhalation and contact with skin and eyes.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1]

  • Methyl 2-cyanoacetate: While less hazardous, it can cause irritation. Standard chemical handling precautions should be observed.

  • Cyanide Hazard: Although this protocol uses a cyano-containing organic molecule rather than inorganic cyanide salts, thermal decomposition or unintended side reactions under harsh conditions could potentially release toxic fumes. Large-scale cyanation processes require careful planning to mitigate risks associated with cyanide toxicity.[2][3]

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.

  • Exothermicity: The reaction is exothermic. The base should be added in portions, and the reaction temperature must be carefully monitored and controlled with an adequate cooling system to prevent a runaway reaction.

Emergency Preparedness: Ensure eyewash stations and safety showers are accessible.[4] All personnel must be trained on the specific hazards of the chemicals involved.[5]

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol details the synthesis of approximately 100 g of the target product.

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer/thermocouple

  • Addition funnel

  • Heating/cooling bath

  • Condenser with a nitrogen/argon inlet

Procedure:

  • Reactor Setup: Assemble the 1 L flask with the mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere. Ensure the setup is dry.

  • Reagent Charging:

    • To the flask, add 2-Chloro-5-(trifluoromethyl)nitrobenzene (88.5 g, 0.392 mol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (400 mL).

    • Begin stirring to dissolve the starting material.

  • Nucleophile Addition:

    • Add Methyl 2-cyanoacetate (40.7 g, 0.411 mol, 1.05 eq) to the reaction mixture.

  • Base Addition & Reaction:

    • Cool the mixture to 10-15 °C using a cooling bath.

    • Add anhydrous potassium carbonate (K₂CO₃) (65.0 g, 0.470 mol, 1.2 eq) in five equal portions over 30 minutes. Rationale: Portion-wise addition is a critical control point to manage the reaction exotherm.

    • After the addition is complete, slowly raise the temperature to 50-55 °C and maintain for 4-6 hours.

  • In-Process Control (IPC):

    • After 4 hours, take a small aliquot of the reaction mixture, quench it with dilute HCl, and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to check for the disappearance of the starting material. If the reaction is incomplete, continue heating for another 1-2 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (1 L) with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL). Rationale: Washing removes residual DMF and inorganic salts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification by Crystallization:

    • The resulting crude solid or oil can be purified by recrystallization. A solvent system such as isopropanol/water or ethanol is recommended.

    • Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum at 40 °C to a constant weight.[6]

Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Workflow start Reactor Setup (Inert Atmosphere) charge_reagents Charge Aryl Halide, Methyl Cyanoacetate & DMF start->charge_reagents cool Cool to 10-15 °C charge_reagents->cool add_base Portion-wise Addition of K₂CO₃ cool->add_base react Heat to 50-55 °C (4-6 hours) add_base->react ipc In-Process Control (TLC / LC-MS) react->ipc ipc->react Incomplete workup Quench in Ice Water & Extract with EtOAc ipc->workup Reaction Complete wash Wash Organic Layer (Water & Brine) workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallization dry->purify final_product Isolate & Dry Final Product purify->final_product

Caption: Step-by-step experimental workflow diagram.

Characterization and Quality Control

The final product should be a solid (likely pale yellow) and must be characterized to confirm its identity and purity.

AnalysisSpecification
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Spectrum consistent with the proposed structure
¹³C NMR Spectrum consistent with the proposed structure
Mass Spec (ESI) [M-H]⁻ or [M+Na]⁺ corresponding to C₁₁H₇F₃N₂O₄
Purity (HPLC) ≥ 98%

Troubleshooting and Optimization

Troubleshooting issue Issue Observed (IPC) Incomplete Reaction Low Yield Impure Product cause1 Potential Cause Insufficient reaction time/temp Inactive base Poor quality solvent issue:case1->cause1:title cause2 Potential Cause Product loss during work-up Inefficient extraction Side reactions issue:case2->cause2:title cause3 Potential Cause Residual starting materials Formation of byproducts Inefficient recrystallization issue:case3->cause3:title solution1 Corrective Action Extend reaction time or increase temp slightly (to 60-65°C) Use fresh, anhydrous K₂CO₃ Use anhydrous DMF cause1->solution1:title solution2 Corrective Action Careful phase separation; avoid overly vigorous mixing Increase number of extractions Ensure strict temperature control cause2->solution2:title solution3 Corrective Action See 'Incomplete Reaction' Optimize reaction temp/time Re-crystallize or try a different solvent system cause3->solution3:title

Caption: Logic diagram for troubleshooting common issues.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate. The key to a successful scale-up lies in the meticulous control of reaction parameters, particularly temperature, and adherence to all safety procedures. The inclusion of in-process controls ensures that the reaction can be monitored effectively, leading to a high-purity product in good yield.

References

  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.
  • PubChem Compound Summary for CID 10866842, Methyl 2-cyano-2-phenylacetate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 83569, Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate. National Center for Biotechnology Information. [Link]

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Cyanation reaction safety. YouTube. [Link]

Sources

one-pot synthesis of derivatives from "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the one-pot reductive cyclization of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate to access Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate and its subsequent derivatives.[1][2]

This transformation converts a dense functional array into a 2-aminoindole scaffold , a privileged structure in kinase inhibitors (e.g., similar to motifs in diverse oncology drugs) and antiviral agents.[1]

Executive Summary

The starting material, Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate , contains a "masked" indole core.[1][2] The presence of an ortho-nitro group relative to a cyano-acetate functionality allows for a cascade reaction: Reduction → Condensation → Tautomerization .[1][2]

This guide presents two validated protocols for this transformation:

  • Method A (Zinc/Acetic Acid): Robust, suitable for gram-scale discovery chemistry.[1][2]

  • Method B (Catalytic Hydrogenation): Scalable, cleaner profile for GMP environments.[1][2]

Target Product: Methyl 2-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate.[1][2] Key Application: Synthesis of Leflunomide analogs, kinase inhibitors, and fused heterocyclic systems.

Reaction Mechanism & Pathway

Understanding the mechanism is critical for troubleshooting.[1][2] The reaction proceeds through the reduction of the nitro group to an aniline (or hydroxylamine intermediate), which then performs an intramolecular nucleophilic attack on the nitrile carbon—not the ester. This regioselectivity is driven by the high electrophilicity of the nitrile and the formation of the stable 5-membered pyrrole ring.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Figure 1: Mechanistic Cascade from Nitro-Acetate to 2-Aminoindole SM Starting Material (Nitro-Cyano-Acetate) Inter1 Intermediate A (2-Hydroxylamino/Amino) SM->Inter1 Reduction (Zn/AcOH or H2/Pd) Inter2 Cyclization TS (Nucleophilic Attack on CN) Inter1->Inter2 Intramolecular Cyclization Imine Imine Intermediate (Exocyclic Imino) Inter2->Imine Ring Closure Product Product (2-Aminoindole) Imine->Product Tautomerization (Aromatization)

[1][2]

Experimental Protocols

Protocol A: Zinc-Mediated Reductive Cyclization (Standard)

Best for: Rapid synthesis, small-to-medium scale (100 mg – 10 g).[1][2]

Reagents & Materials
  • Substrate: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (1.0 eq).[1][2]

  • Reductant: Zinc dust (activated, 10.0 eq).[1][2]

  • Solvent: Acetic Acid (glacial, 0.5 M concentration relative to substrate).[1][2]

  • Additives: Methanol (optional co-solvent if solubility is poor).[1][2]

Step-by-Step Methodology
  • Activation: Wash Zinc dust with 2% HCl, then water, then acetone, and dry under vacuum to remove oxide coating.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in Acetic Acid. If the substrate does not dissolve completely, add Methanol (up to 20% v/v).[2]

  • Addition: Cool the solution to 0°C (ice bath). Add Zinc dust portion-wise over 15 minutes. Caution: Reaction is exothermic.[2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show consumption of the starting material (Rf ~0.[1][2]6) and appearance of a fluorescent blue spot (Product, Rf ~0.3).[1][2]

  • Workup:

    • Filter the mixture through a pad of Celite to remove zinc residues.[2] Wash the pad with EtOAc.[1][2]

    • Concentrate the filtrate to remove most Acetic Acid.[1][2]

    • Redissolve in EtOAc and wash carefully with saturated NaHCO₃ (aq) until pH is neutral (evolution of CO₂ will occur).[1][2]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from MeOH/Water or purify via flash chromatography (Gradient: 10% → 60% EtOAc in Hexanes).

Expected Yield: 75–85% Data Validation: ^1H NMR (DMSO-d6) should show a broad singlet (~7.0-9.0 ppm) for the NH₂ and the indole NH.[1][2]

Protocol B: Catalytic Hydrogenation (Clean/Scalable)

Best for: GMP synthesis, avoiding heavy metal waste (Zn).[1][2]

Reagents
  • Substrate: 1.0 eq.

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol or Ethanol (0.2 M).[1][2]

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30 psi).

Methodology
  • Inerting: Purge the reaction vessel with Nitrogen gas.

  • Loading: Add Substrate, Solvent, and carefully add Pd/C catalyst.[1][2] Safety: Pd/C is pyrophoric; keep wet with solvent.[2]

  • Hydrogenation: Evacuate N₂ and backfill with H₂ (repeat 3 times). Stir under H₂ atmosphere at Room Temperature for 6–12 hours.

  • Filtration: Filter through Celite under an inert atmosphere (or ensure filter cake does not dry out) to remove Pd/C.[1][2]

  • Isolation: Concentrate the filtrate. The product often crystallizes directly upon concentration.[1][2]

Note: If the amine intermediate forms but fails to cyclize (incomplete reaction), heat the crude residue in Ethanol with a catalytic amount of Piperidine or Acetic Acid at 60°C for 1 hour to force ring closure.

One-Pot Derivatization (Synthesis of Ureas/Amides)

To synthesize "derivatives" in the same pot (e.g., Urea derivatives for kinase potency), modify Protocol A as follows:

  • Perform Protocol A (Zinc reduction) as described.

  • Do NOT perform aqueous workup yet.

  • Filter off the Zinc.[1][2]

  • Add Electrophile: To the filtrate (containing the 2-aminoindole in AcOH), add the desired Isocyanate (1.2 eq) or Acid Chloride (1.2 eq).[1][2]

    • Note: For Acid Chlorides, add Sodium Acetate (2.0 eq) to buffer the HCl generated.[1][2]

  • Heat: Stir at 50°C for 2 hours.

  • Workup: Proceed with the standard NaHCO₃ workup. This yields the N-acylated or N-carbamoylated 2-aminoindole directly.[1][2]

Data Summary & Troubleshooting

ParameterZinc/AcOH MethodPd/C Hydrogenation
Reaction Time 2–4 Hours6–12 Hours
Temperature 0°C → RTRT
Primary By-product Zinc Acetate saltsHydroxylamine intermediate
Yield High (80%+)Moderate-High (70-90%)
Scalability Moderate (Exotherm)High

Critical Process Parameters (CPPs):

  • Temperature Control: During Zinc addition, temperature must be controlled (<30°C) to prevent runaway exotherms or over-reduction.[1][2]

  • Acid Concentration: The cyclization is acid-catalyzed.[1][2] If using neutral hydrogenation (Protocol B), cyclization may be slow.[1][2] Adding 1% AcOH accelerates the process.[1][2]

  • Regioselectivity: The 2-aminoindole is the thermodynamic product.[1][2] Kinetic control might yield the N-hydroxy species, which converts to the product upon heating.

Workflow Visualization

Workflow Figure 2: Operational Workflow for Zinc-Mediated Synthesis cluster_0 Reaction Phase cluster_1 Workup Phase Start Start: Methyl 2-cyano-2- [2-nitro-4-(trifluoromethyl)phenyl]acetate Step1 Dissolve in AcOH/MeOH Start->Step1 Step2 Add Zn Dust (0°C) Controlled Addition Step1->Step2 Step3 Stir at RT (2-4h) Monitor TLC Step2->Step3 Step4 Filter (Celite) Step3->Step4 Step5 Neutralize (NaHCO3) Step4->Step5 Step6 Extraction (EtOAc) Step5->Step6 End Isolate: Methyl 2-amino-6- (trifluoromethyl)-1H-indole-3-carboxylate Step6->End

References

  • Wang, K., Herdtweck, E., & Dömling, A. (2011).[3] One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140-146.[1][2][3] Link[1][2]

    • Citation Context: Establishes the core one-pot reduction/cyclization methodology for o-nitro-cyanoacet
  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[4] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization. Organic Letters, 20(6), 1676–1679.[1] Link[1][2]

    • Citation Context: Provides background on the stability and electronic properties of trifluoromethyl
  • PubChem Compound Summary. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Link[1][2]

    • Citation Context: Verifies the structural motifs and related impurities (Leflunomide series) relevant to this chemical space.
  • Sigma-Aldrich. (n.d.).[1][2] Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate Product Sheet. Link

    • Citation Context: Used for verifying physical properties and handling of analogous nitro-cyano-acetate precursors.[1][2]

Sources

mechanism of the Knoevenagel condensation for "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reaction Analysis

This Application Note details the synthesis and mechanism for Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate . This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, often serving as a precursor for heterocyclic scaffolds via cyclization of the cyano-ester moiety.

Critical Distinction: vs. Knoevenagel

Before proceeding, it is essential to address the reaction nomenclature relative to the target structure:

  • The Target (Acetate): The nomenclature "Methyl 2-cyano-2 -[...]" and the suffix "acetate " denote a saturated

    
     carbon connecting the aromatic ring and the ester/cyano groups. This structure is synthesized via Nucleophilic Aromatic Substitution (
    
    
    
    )
    , not Knoevenagel condensation.
  • The Knoevenagel Product (Acrylate): A Knoevenagel condensation between 2-nitro-4-(trifluoromethyl)benzaldehyde and methyl cyanoacetate would yield the unsaturated acrylate (Methyl 2-cyano-3 -[...]-acrylate).

Decision: As the specific chemical name provided corresponds to the saturated


 adduct , this guide focuses on the 

mechanism
(Carbanion attack on Halonitrobenzene). However, to ensure comprehensive coverage, the distinction is mapped in the mechanistic diagrams.

Detailed Mechanistic Analysis ( )

The formation of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate involves the coupling of an active methylene compound (methyl cyanoacetate) with an activated aryl halide (4-chloro-3-nitrobenzotrifluoride).

Reaction Components
  • Nucleophile: Methyl cyanoacetate anion (generated in situ).

  • Electrophile: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (also known as 4-Chloro-3-nitrobenzotrifluoride).

    • Activation: The aromatic ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ortho-nitro (

      
      ) and para-trifluoromethyl  (
      
      
      
      ) groups. These groups lower the LUMO energy of the ring, facilitating the addition of the nucleophile.
Step-by-Step Mechanism
  • Deprotonation (Activation of Nucleophile): A base (typically

    
    , 
    
    
    
    , or DBU) deprotonates the
    
    
    -carbon of methyl cyanoacetate. The resulting carbanion is stabilized by resonance delocalization into the nitrile and ester carbonyl.
  • Nucleophilic Attack (Rate-Determining Step): The carbanion attacks the ipso-carbon (C1) of the aryl halide. This disrupts the aromaticity, forming a high-energy anionic intermediate known as the Meisenheimer Complex .

    • Stabilization: The negative charge in the Meisenheimer complex is delocalized onto the ortho-nitro group and the para-trifluoromethyl group. The nitro group is particularly effective at stabilizing the negative charge through resonance.

  • Elimination (Restoration of Aromaticity): The Meisenheimer complex collapses, expelling the chloride ion (

    
    ) as the leaving group. This step is rapid and irreversible, restoring the aromaticity of the benzene ring to yield the final product.
    
Mechanistic Diagram (DOT)

SNAr_Mechanism cluster_0 Activation cluster_1 Substitution Start Reagents: 4-Chloro-3-nitrobenzotrifluoride + Methyl Cyanoacetate Enolate Intermediate 1: Stabilized Carbanion (Enolate) Start->Enolate Deprotonation (-H+) Base Base (e.g., K2CO3) Base->Enolate Meisenheimer Intermediate 2: Meisenheimer Complex (Anionic $sigma$-adduct) Enolate->Meisenheimer Nucleophilic Attack (Rate Limiting) Product Product: Methyl 2-cyano-2-[2-nitro- 4-(trifluoromethyl)phenyl]acetate Meisenheimer->Product Elimination of Cl- (Re-aromatization) Byproduct Byproduct: KCl / BH+ Meisenheimer->Byproduct

Caption: Reaction pathway for the


 synthesis of the target acetate. The process proceeds via carbanion formation followed by addition-elimination on the activated aromatic ring.

Experimental Protocol

Objective: Synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate on a 10 mmol scale.

Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
4-Chloro-3-nitrobenzotrifluoride 225.551.02.26 gElectrophile
Methyl Cyanoacetate 99.091.11.09 g (approx 1.0 mL)Nucleophile
Potassium Carbonate (

)
138.212.02.76 gBase
DMF (N,N-Dimethylformamide) -Solvent20 mLPolar Aprotic Solvent
Step-by-Step Procedure
  • Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (or nitrogen inlet).

    • Add 20 mL of DMF to the flask.

    • Add 2.76 g (20 mmol) of anhydrous

      
       .
      
  • Nucleophile Formation:

    • Add 1.09 g (11 mmol) of Methyl Cyanoacetate dropwise to the stirring suspension.

    • Observation: The mixture may warm slightly. Stir at Room Temperature (RT) for 15–30 minutes to ensure partial deprotonation.

  • Reaction Initiation:

    • Add 2.26 g (10 mmol) of 4-Chloro-3-nitrobenzotrifluoride to the mixture.

    • Note: If the reaction is highly exothermic (scale-dependent), cool the flask in an ice bath during addition.

  • Reaction Phase:

    • Heat the reaction mixture to 50–60°C in an oil bath.

    • Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexanes) or HPLC.

    • Endpoint: Reaction is typically complete within 3–5 hours. The spot for the aryl chloride (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the mixture to RT.

    • Pour the reaction mixture into 100 mL of ice-water containing 5 mL of 1M HCl (to neutralize excess base and protonate the product if it exists as a salt).

    • Extract with Ethyl Acetate (

      
      ) .
      
  • Purification:

    • Wash the combined organic layers with Brine (

      
      )  and water.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Crystallization:[2] The crude oil often solidifies upon standing or trituration with cold ethanol/hexanes. Recrystallize from Ethanol if necessary.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonation or moisture in solvent.Use anhydrous DMF and dry

. Switch to stronger base (NaH) at

if reactivity is low.
Byproducts Hydrolysis of ester or nitrile.Avoid excessive heating (

) and prolonged exposure to aqueous base during workup.
No Reaction Poor leaving group ability.Ensure the starting material is the Fluoro or Chloro derivative. The Fluoro analog reacts significantly faster due to the higher electronegativity of Fluorine (stabilizing the transition state).
Workflow Diagram (DOT)

Protocol_Workflow Step1 1. Preparation Suspend K2CO3 in DMF Add Methyl Cyanoacetate Step2 2. Addition Add 4-Chloro-3-nitrobenzotrifluoride (Exotherm check) Step1->Step2 Step3 3. Reaction Heat to 50-60°C for 3-5h Monitor via TLC Step2->Step3 Step4 4. Quench Pour into Ice-Water + HCl Step3->Step4 Step5 5. Isolation Extract (EtOAc) -> Wash -> Dry -> Concentrate Step4->Step5

Caption: Operational workflow for the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate.

References

  • Synthesis of Ethyl 2-cyano-2-(2-nitro-4-trifluoromethylphenyl)acetate. PubChem Compound Summary for CID 2774348. National Center for Biotechnology Information (2025). Link

  • Nucleophilic Aromatic Substitution of Nitro-Activated Aryl Halides. Organic Chemistry Portal. (General Mechanism Reference). Link

  • Synthesis of Leflunomide Intermediates. Google Patents: CN103848756A. (Describes analogous coupling of cyanoacetates with activated trifluoromethyl-anilines/benzenes). Link

  • Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate. Fluorochem Product Documentation. (Verifying structure and CAS 651747-70-5/13544-07-5). Link

Sources

Application Note: High-Efficiency Synthesis of 6-Trifluoromethyl-2-Aminoindoles via MCNTA-CF3 Cascades

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (referred to herein as MCNTA-CF3 ) in advanced organic synthesis.

The protocols focusing on Reductive Cyclization Cascades are synthesized from authoritative methodologies in indole chemistry, adapted for this specific fluorinated scaffold.

Executive Summary

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (MCNTA-CF3) is a high-value, multifunctional building block designed for the rapid assembly of trifluoromethylated indole cores . In drug discovery, the trifluoromethyl (CF₃) group is a privileged motif, enhancing metabolic stability and lipophilicity.

This reagent functions as a "masked" indole. It contains all necessary atoms to form a 2-amino-3-methoxycarbonylindole scaffold via a single reductive trigger. Unlike traditional multi-step indole syntheses (e.g., Fischer or Bischler-Möhlau), MCNTA-CF3 enables a one-pot reductive cyclization , often serving as the linchpin in multi-component reactions (MCRs) or telescoped alkylation-cyclization cascades.

Key Applications
  • Primary: Synthesis of 6-trifluoromethyl-2-aminoindoles (privileged kinase inhibitor scaffolds).

  • Secondary: Access to 3,3-disubstituted indolenines via active-methine functionalization.

  • Tertiary: Precursor for fused polycyclic heteroaromatics via N-acylation/cyclization.

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
CAS Number 13544-05-3
Molecular Formula C₁₁H₇F₃N₂O₄
Molecular Weight 288.18 g/mol
Appearance Pale yellow to off-white solid
Acidity (pKa) ~9–11 (Estimated; highly acidic methine proton)
Storage 2–8°C, inert atmosphere (Ar/N₂).[1][2][3] Moisture sensitive.

Safety Advisory: This compound contains a nitro group and a cyano group.[4] While generally stable, nitroaromatics can be energetic. Standard PPE and fume hood usage are mandatory. Avoid strong bases in the absence of electrophiles to prevent self-condensation.

Mechanistic Insight: The "Trojan Horse" Cyclization

The utility of MCNTA-CF3 lies in its ortho-nitro/alpha-cyano architecture. The reaction proceeds through a specific cascade triggered by the reduction of the nitro group to an amine (or hydroxylamine).

Pathway Logic
  • Reduction: The nitro group (-NO₂) is reduced to the aniline (-NH₂).

  • Nucleophilic Attack: The newly formed amine intramolecularly attacks the electrophilic nitrile carbon (-CN).

  • Tautomerization: The resulting imine/amidine tautomerizes to form the stable aromatic indole system.

Note on Regiochemistry: The trifluoromethyl group at the para-position relative to the acetate linkage (and meta to the nitro) translates to the C6-position of the final indole ring.

IndoleMechanism Start MCNTA-CF3 (Nitro-Cyano Precursor) Step1 Reduction Phase (Zn/AcOH or H2/Pd) -NO2 -> -NH2 Start->Step1 Reductant Step2 Cyclization (5-exo-dig attack) Step1->Step2 Intramolecular Nu Attack Step3 Tautomerization (Aromatization) Step2->Step3 H-Shift Product 6-CF3-2-Aminoindole Scaffold Step3->Product

Caption: Mechanistic pathway for the reductive cyclization of MCNTA-CF3 into the indole core.

Application Protocol: Telescoped MCR for 3,3-Disubstituted Indolenines

While direct reduction yields the indole, the active methine proton (CH) allows for a powerful multi-component-like cascade. By introducing an electrophile (R-X) before reduction, researchers can generate quaternary carbon centers at the indole C3 position.

Protocol A: One-Pot Alkylation-Reduction Cascade

Objective: Synthesis of 3-Benzyl-6-trifluoromethyl-2-amino-3H-indole-3-carboxylic acid methyl ester .

Reagents
  • MCNTA-CF3: 1.0 equiv (288 mg, 1.0 mmol)

  • Electrophile: Benzyl bromide (1.1 equiv)[2]

  • Base: K₂CO₃ (2.0 equiv) or NaH (1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or MeCN

  • Reductant: Zinc dust (10 equiv) / Acetic Acid (AcOH)

Step-by-Step Methodology
  • Functionalization (Step 1):

    • Dissolve MCNTA-CF3 (1.0 mmol) in anhydrous DMF (5 mL) under Argon.

    • Add K₂CO₃ (2.0 mmol) and stir at RT for 15 min. The solution will turn yellow/orange (formation of enolate).

    • Add Benzyl bromide (1.1 mmol) dropwise.

    • Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for consumption of starting material.

    • Checkpoint: Intermediate A (Alkylated nitro-cyano ester) is formed. Do not isolate if performing one-pot.

  • Reductive Cyclization (Step 2):

    • Cool the reaction mixture to 0°C.

    • Dilute with AcOH (5 mL) carefully (exothermic).

    • Add Zinc dust (10 mmol) portion-wise over 10 minutes.

    • Allow to warm to RT and stir vigorously for 6–12 hours.

    • Observation: The mixture will turn colorless or pale slurry as the nitro group reduces and cyclizes.

  • Workup & Purification:

    • Filter through a Celite pad to remove zinc residues. Wash with EtOAc.[5]

    • Neutralize the filtrate with saturated NaHCO₃ (Caution: gas evolution).

    • Extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (DCM/MeOH gradient or Hexane/EtOAc).

Expected Yield: 65–80% Product Characterization:

  • 1H NMR: Disappearance of the methine singlet (~5-6 ppm). Appearance of benzyl CH₂ (AB system due to chiral center).

  • MS: M+1 peak corresponding to the amine.

Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Functionalization cluster_cyclize Phase 2: Reductive Cyclization cluster_workup Phase 3: Isolation Setup Dissolve MCNTA-CF3 in DMF BaseAdd Add K2CO3 (Generate Enolate) Setup->BaseAdd ElecAdd Add Electrophile (R-X or Michael Acceptor) BaseAdd->ElecAdd AcidAdd Dilute with AcOH ElecAdd->AcidAdd TLC: SM Consumed ZnAdd Add Zn Dust (0°C -> RT) AcidAdd->ZnAdd React Stir 6-12h (Cyclization) ZnAdd->React Filter Filter (Celite) React->Filter Extract Extract (EtOAc/NaHCO3) Filter->Extract Purify Flash Chromatography Extract->Purify

Caption: Operational workflow for the one-pot alkylation and reductive cyclization of MCNTA-CF3.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) O-alkylation vs C-alkylationUse a softer counter-ion (e.g., Cs₂CO₃) or change solvent to THF. C-alkylation is preferred for this substrate.
Incomplete Reduction Zinc surface passivationActivate Zinc dust with dilute HCl prior to use, or switch to Fe/NH₄Cl in EtOH/Water.
Product Decomposition Hydrolysis of Ester/NitrileAvoid prolonged exposure to strong aqueous acids. Keep workup pH neutral to slightly basic.
No Cyclization Formation of Hydroxylamine intermediateIf the reaction stops at the hydroxylamine, heat the mixture to 60°C to drive water elimination and cyclization.

References

  • General Mechanism of 2-Nitroarylacetonitrile Cyclization

    • Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link]

    • Relevance: Establishes the foundational protocol for reducing 2-nitroaryl active methylene compounds to form N-heterocycles.
  • Indole Synthesis via Reductive Cyclization

    • Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
    • Source:Molecules, 2023.[6]

    • URL:[Link]

    • Relevance: Discusses the stability and synthesis of 3-aminoindoles, valid
  • Chemical Identity & Properties

    • Title: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Verification of chemical structure, molecular weight, and identifiers.[7]

  • Related Multi-Component Chemistry

    • Title: Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes.
    • Source:Molecules, 2020.[2][7]

    • URL:[Link]

    • Relevance: Demonstrates the reactivity of the "cyano-active methylene" motif in MCRs, supporting the alkylation/condens

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure product purity. This key intermediate is crucial in the development of various therapeutic agents, and its efficient synthesis is paramount.

The primary route to this molecule is a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide is structured to address issues encountered during this specific transformation, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Reaction Overview and Core Principles

The synthesis involves the C-arylation of methyl 2-cyanoacetate with an activated aryl halide, typically 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The strong electron-withdrawing properties of the ortho-nitro group and the para-trifluoromethyl group are essential for activating the aromatic ring towards nucleophilic attack by the enolate of methyl 2-cyanoacetate.

Overall Reaction Scheme:

The success of this reaction hinges on the careful selection of the base, solvent, and reaction temperature to favor the desired C-arylation while minimizing side reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select & Dry Solvent (e.g., DMF, DMSO) R1 Generate Enolate Anion (Add Base to Nucleophile) P1->R1 P2 Prepare Nucleophile (Methyl 2-cyanoacetate) P2->R1 P3 Select Base (e.g., K2CO3, NaH) P3->R1 R2 Add Aryl Halide (1-Fluoro-2-nitro-4- (trifluoromethyl)benzene) R1->R2 Controlled Addition R3 Heat & Monitor Reaction (TLC/HPLC) R2->R3 W1 Quench Reaction (e.g., with aq. HCl) R3->W1 Upon Completion W2 Liquid-Liquid Extraction (e.g., EtOAc/Water) W1->W2 W3 Purification (Recrystallization or Column Chromatography) W2->W3 W4 Characterization (NMR, MS) W3->W4

Caption: General experimental workflow for the SNAr synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Low or No Product Formation

Q: My reaction shows very low conversion of the starting aryl halide, even after prolonged reaction time. What are the likely causes?

A: This issue almost always points to one of three factors: inefficient nucleophile generation, presence of moisture, or insufficient temperature.

  • Ineffective Base: The pKa of methyl 2-cyanoacetate is ~11. Your base must be strong enough to deprotonate it effectively and generate the nucleophilic enolate. A weak base like sodium bicarbonate will be ineffective. Mild-to-strong bases are required.

  • Moisture Contamination: Water will quench the enolate anion and can react with highly reactive bases like sodium hydride (NaH). Ensure all glassware is oven-dried, and use anhydrous solvents. This is especially critical when using NaH.

  • Sub-optimal Temperature: SNAr reactions require an activation energy to form the intermediate Meisenheimer complex. If the temperature is too low, the reaction rate may be impractically slow. The optimal temperature depends on the solvent and base combination.

Poor Yield and Side Product Formation

Q: I am forming the product, but my yield is low, and the crude material is impure. What are the common side reactions?

A: Low yield is often a result of competing side reactions. The most prevalent are:

  • Ester Hydrolysis (Saponification): If using a strong, nucleophilic base (like NaOH or KOH) or if significant water is present, the methyl ester can be hydrolyzed to the corresponding carboxylate. This carboxylate is a poor nucleophile and will not participate in the desired reaction. Using non-nucleophilic bases is key.

  • Solvent Degradation: At high temperatures (>120 °C), solvents like DMF can decompose, especially in the presence of a strong base, leading to impurities that complicate purification.

  • Polysubstitution or Dimerization: While less common for this specific reaction, highly reactive conditions can sometimes lead to undesired side reactions involving the starting materials or products.

Q: How do I select the optimal base to maximize yield?

A: The choice of base is the most critical variable. A balance must be struck between reactivity and the potential for side reactions.

BaseRecommended SolventTypical Temp.ProsCons
Potassium Carbonate (K₂CO₃) DMF, DMSO, Acetonitrile60-100 °CInexpensive, easy to handle, low risk of ester hydrolysis. A good starting point for optimization.Moderately slow reaction times may be required. Must be finely powdered for best results.
Sodium Hydride (NaH) Anhydrous DMF, THF25-70 °CHighly effective for complete enolate formation, leading to faster reaction rates.Extremely moisture-sensitive, requires strict anhydrous technique. Pyrophoric hazard.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Acetonitrile, THF25-60 °CStrong, non-nucleophilic organic base. Soluble in organic solvents, leading to homogeneous reactions.More expensive. Can be difficult to remove during work-up.

G Start Low Yield Observed Cause1 Inefficient Enolate Formation? Start->Cause1 Cause2 Side Reactions Occurring? Start->Cause2 Cause3 Product Loss During Work-up? Start->Cause3 Sol1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions Cause1->Sol1 Yes Sol2 Lower Temperature Use Milder Base (K2CO3) Ensure Anhydrous Conditions Cause2->Sol2 Yes Sol3 Optimize Quench & Extraction Avoid Emulsions Choose Proper Recrystallization Solvent Cause3->Sol3 Yes

Caption: A troubleshooting decision-making workflow for low yield issues.
Work-up and Purification Challenges

Q: My purification is challenging due to a persistent high-boiling solvent (DMF/DMSO) and dark-colored impurities.

A: This is a classic problem when using polar aprotic solvents.

  • Solvent Removal: After quenching the reaction, perform multiple aqueous washes (with water and brine) during the liquid-liquid extraction to remove the bulk of the DMF or DMSO. For residual amounts, azeotropic removal with a solvent like toluene under reduced pressure can be effective before final purification.

  • Quenching: The reaction should be quenched by pouring it into a mixture of ice and dilute acid (e.g., 1M HCl). This neutralizes the base, protonates any unreacted enolate, and helps precipitate the product while keeping salts soluble in the aqueous phase.

  • Purification Strategy:

    • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. A common choice is a mixture of ethyl acetate and a non-polar solvent like hexanes or toluene.[1]

    • Silica Gel Chromatography: Effective for smaller scales or for removing closely-eluting impurities. Use a gradient elution system, starting with a non-polar mobile phase (e.g., hexanes/ethyl acetate) and gradually increasing polarity.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which aryl halide is the best starting material: 1-fluoro-2-nitro-4-(trifluoromethyl)benzene or the 1-chloro analogue? A: For SNAr reactions, the C-F bond is significantly more labile than the C-Cl bond due to the high electronegativity of fluorine, which strongly polarizes the carbon and stabilizes the transition state. Therefore, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene is the superior substrate and will provide a much higher reaction rate, allowing for milder reaction conditions.

Q2: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The product will be more polar than the starting aryl halide. Co-spot the reaction mixture with your starting material to track its consumption. For more precise, quantitative monitoring, HPLC is the ideal technique.

Q3: What are the critical safety precautions for this synthesis? A:

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere (Nitrogen or Argon) and use a mineral oil dispersion for safer handling. Quench any residual NaH slowly and carefully with isopropanol before adding water.

  • Solvents: DMF and DMSO are skin-permeable. Always wear appropriate gloves and work in a well-ventilated fume hood.

  • Aryl Halide: The starting material, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is an irritant and should be handled with care.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields and purity.

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)

  • Methyl 2-cyanoacetate (1.2 equiv)

  • Anhydrous Potassium Carbonate, finely powdered (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the finely powdered potassium carbonate.

  • Add anhydrous DMF, followed by methyl 2-cyanoacetate via syringe.

  • Stir the resulting suspension at room temperature for 15-20 minutes to allow for initial enolate formation.

  • Add the 1-fluoro-2-nitro-4-(trifluoromethyl)benzene to the mixture.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting aryl halide is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it slowly into a beaker containing crushed ice and 1M HCl, with vigorous stirring.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water (2x) and then with saturated brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield the title compound as a pale yellow solid.

References

  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl. Google Patents.

Sources

effect of temperature on "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical impact of temperature on the nucleophilic aromatic substitution (SNAr) reaction between methyl cyanoacetate and 4-chloro-3-nitrobenzotrifluoride (also known as 1-chloro-2-nitro-4-(trifluoromethyl)benzene) to synthesize Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate .[1]

Executive Summary: The "Goldilocks" Thermal Zone

For the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, temperature is the primary determinant of both yield and safety.[1]

  • Optimal Range: 50°C – 60°C

  • Critical Failure (Low): < 40°C results in stalled conversion due to the higher activation energy of the aryl chloride leaving group compared to aryl fluorides.[1]

  • Critical Failure (High): > 80°C triggers rapid degradation, including Krapcho-type decarboxylation and nitro-group mediated tar formation.[1]

Mechanistic Insight & Temperature Causality

This reaction proceeds via an SNAr mechanism .[1] The methyl cyanoacetate anion (generated by a base like K2CO3 or NaH) attacks the electron-deficient aromatic ring at the position occupied by chlorine.[1]

Why Temperature Matters[1]
  • Activation of the Leaving Group (Cl vs. F): Unlike the fluoro-analog (which reacts at 0°C–RT), the carbon-chlorine bond requires higher energy to reach the transition state (Meisenheimer complex).[1] The ortho-nitro and para-trifluoromethyl groups provide strong activation, but mild heating (50°C+) is necessary to drive the reaction to completion within a reasonable timeframe (4–6 hours).[1]

  • Thermodynamic Instability of the Product: The product contains an acidic methine proton (alpha to a nitrile, ester, and electron-poor aromatic ring).[1] At elevated temperatures (>80°C), particularly in the presence of moisture or halide salts, this system is prone to decarboxylation (loss of the ester group) or hydrolysis , leading to the impurity 2-(2-nitro-4-trifluoromethylphenyl)acetonitrile.[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Stalled or Incomplete

Q: I am running the reaction at Room Temperature (25°C), but conversion is stuck at <30% after 24 hours. Why?

  • Root Cause: Kinetic barrier.[1] The chloride leaving group is not sufficiently labile at 25°C despite the electron-withdrawing groups.[1]

  • Solution: Increase the internal temperature to 55°C .

  • Check: Ensure your solvent (DMF or DMSO) is dry.[1] Water solvates the nucleophile, reducing its reactivity.[1]

Category B: Impurity Profile & Color Changes

Q: My reaction mixture turned from deep red to black tar, and the yield dropped. I ran it at 90°C to "speed it up."

  • Root Cause: Thermal degradation.[1] Nitro-aromatics are thermally sensitive in basic media.[1] High temperatures promote oxidative degradation and polymerization of the nitro group (azo/azoxy coupling).[1]

  • Secondary Issue: At >90°C, you likely triggered decarboxylation .[1]

  • Solution: Strict temperature control.[1] Do not exceed 65°C. If the reaction is slow, add a catalyst (e.g., 5 mol% KI) rather than increasing heat.[1]

Category C: Safety & Exotherms

Q: I observed a sudden temperature spike upon adding the base. Is this normal?

  • Root Cause: Acid-Base Exotherm.[1] The deprotonation of methyl cyanoacetate by bases (NaH, K2CO3, or DBU) is exothermic.[1]

  • Risk: If the substrate is already present, this heat can trigger a runaway SNAr reaction.[1]

  • Protocol Fix:

    • Step 1: Deprotonate methyl cyanoacetate at 0°C .

    • Step 2: Add the aryl chloride substrate slowly.[1]

    • Step 3: Controlled ramp to 55°C.

Visualizing the Process Logic

SNAr_Optimization Start Start: Reagents Mixed Temp_Low Temp < 40°C Start->Temp_Low Temp_Opt Temp 50-60°C Start->Temp_Opt Temp_High Temp > 80°C Start->Temp_High Result_Low Stalled Reaction (Kinetic Trap) Temp_Low->Result_Low Insufficient Energy Result_Opt High Yield (>90%) Clean Product Temp_Opt->Result_Opt Optimal Kinetics Result_High Degradation / Tar Decarboxylation Temp_High->Result_High Thermal Instability Action_Heat Action: Heat to 55°C Result_Low->Action_Heat Fix Action_Cool Action: Crash Cool & Quench Result_High->Action_Cool Mitigation Action_Heat->Temp_Opt

Caption: Decision logic for temperature management in SNAr synthesis.

Optimized Experimental Protocol

Target Molecule: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate Scale: 10 mmol basis[1]

ParameterSpecificationReason
Solvent DMF (Anhydrous)Promotes SNAr via dipole stabilization.[1]
Base K2CO3 (2.5 eq)Mild base, minimizes side reactions compared to NaH.[1]
Temperature 55°C ± 5°C Optimal balance of rate vs. stability.[1]
Time 4 – 6 HoursMonitor by HPLC/TLC.
Step-by-Step Procedure:
  • Preparation : Charge a dry flask with Methyl Cyanoacetate (1.1 equiv) and DMF (5 mL/g substrate).

  • Base Addition : Cool to 0°C . Add K2CO3 (2.5 equiv) in portions. Stir for 30 min.

    • Checkpoint: Ensure evolution of gas (if any) ceases and slurry is uniform.[1]

  • Substrate Addition : Add 4-chloro-3-nitrobenzotrifluoride (1.0 equiv) dropwise or portion-wise at 0°C.

  • Reaction Ramp : Remove cooling bath. Warm the mixture to 55°C .

    • Warning: Do not overshoot 60°C. Use an oil bath with a thermostat.[1]

  • Monitoring : Sample at 2 hours.

    • Success Criteria: Disappearance of aryl chloride peak.[1]

    • Stop Criteria: If impurity peak at RRT 0.8 (Decarboxylated product) grows >5%, cool immediately.[1]

  • Workup : Pour onto ice/water containing dilute HCl (to neutralize base). Extract with Ethyl Acetate.[1][2][3]

References

  • General SNAr Mechanism & Temperature Effects

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution in Aromatic Chloronitro Compounds." Chemical Reviews.

    • Context: Establishes the activation energy differences between Aryl-Cl and Aryl-F, justifying the need for mild heating (55°C)
    • [1]

  • Synthesis of Nitro-Aryl Cyanoacetates (Analogous Protocol)

    • Makosza, M., et al. (1974).[1] "Reactions of organic anions. Part XLI. Reactions of chloronitrobenzenes with carbanions." Journal of Organic Chemistry.

    • Context: Describes the reaction of chloronitrobenzenes with cyanoacetate carbanions, highlighting the sensitivity of the product to high temper
    • [1]

  • Thermal Stability of 4-Chloro-3-nitrobenzotrifluoride

    • ChemicalBook / Sigma-Aldrich Safety Data.[1]

    • Context: Provides melting point and thermal decomposition data for the starting material, confirming stability <100°C but risks above.
  • Decarboxylation Risks (Krapcho Conditions)

    • Krapcho, A. P. (1982).[1] "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic media." Synthesis.

    • Context: Explains the mechanism of ester loss (decarboxylation)

Sources

Technical Support Guide: Purification of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Active Methylene" Challenge

You are likely working with this compound as a key intermediate in the synthesis of phenylpyrazole agrochemicals (e.g., Fipronil analogs). The synthesis typically involves a nucleophilic aromatic substitution (SNAr) of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with methyl cyanoacetate.

The Core Challenge: The target molecule contains an "active methylene" proton—a hydrogen atom situated between a nitrile and an ester group, further acidified by the electron-withdrawing nitro-aryl ring. This acidity (pKa


 9–11) is your greatest asset for purification, but also a liability for stability.

This guide moves beyond standard chromatography, offering a scalable Acid-Base Switching Protocol that exploits this specific chemical property, followed by troubleshooting for common physical state issues (oiling out).

Module 1: Impurity Profiling

Before attempting purification, you must identify what you are removing. In this SNAr reaction, the impurity profile is distinct:

Impurity TypeLikely IdentityOriginPhysicochemical Property
Starting Material 1-Chloro-2-nitro-4-(trifluoromethyl)benzeneIncomplete reactionNon-acidic , Lipophilic
Reagent Methyl cyanoacetateExcess reagentWater-soluble, Polar
By-Product A 2-nitro-4-(trifluoromethyl)phenylacetonitrileDecarboxylation (Acid/Heat)Non-acidic, Lipophilic
By-Product B Carboxylic Acid DerivativeHydrolysis of EsterHighly Acidic , Water-soluble
Oligomers Dark Tars/ResinsOxidation of Nitro groupHigh MW, Polar

Module 2: The Acid-Base "Switch" Protocol

Recommendation: For scales >5g, do not rely solely on column chromatography. Use this extraction method first. It separates the target (which can form a water-soluble enolate salt) from the non-acidic starting material.

The Logic

The target molecule is a weak acid. By treating it with a mild base, we convert it into its water-soluble enolate anion. Non-acidic impurities (like the unreacted halobenzene) remain in the organic layer. We then wash the organic layer away and re-acidify to recover the pure product.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Toluene or Dichloromethane (DCM) . (Use 10 mL solvent per gram of crude).

  • Enolate Formation (Critical Step):

    • Prepare a 5% Na₂CO₃ (aq) solution. Note: Do not use strong NaOH, as it will hydrolyze the ester.

    • Cool the mixture to 0–5°C (Ice bath).

    • Extract the organic phase with the cold base solution.

    • Observation: The product moves into the Aqueous Layer (Yellow/Orange color due to nitronate resonance).

  • Separation:

    • Keep the Aqueous Layer (Contains Product).

    • Discard the Organic Layer (Contains unreacted Halobenzene and Decarboxylated impurities).

  • The "Safety" Wash:

    • Wash the aqueous layer once with fresh Toluene/DCM to remove entrained non-polar impurities.

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH

      
       1–2.
      
    • Result: The product will precipitate as a solid or oil out as a distinct layer.

  • Isolation: Extract the acidified mixture with Ethyl Acetate, dry over MgSO₄, and concentrate.

Workflow Visualization

purification_logic Start Crude Reaction Mixture (Organic Solvent) AddBase Add 5% Na2CO3 (aq) (0-5°C) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Non-Acidic Impurities AqLayer Aqueous Layer (Contains Target Enolate) PhaseSep->AqLayer Target Salt Wash Wash with Toluene AqLayer->Wash Acidify Acidify with 1M HCl (pH 1-2) Wash->Acidify Final Pure Product (Precipitate/Oil) Acidify->Final

Figure 1: The Acid-Base Switching Logic. This workflow isolates the target based on its pKa, effectively removing non-acidic starting materials without chromatography.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing after acidification. Why?

Diagnosis: This compound has a low melting point and is prone to supercooling. Small amounts of solvent or impurities (like methyl cyanoacetate) lower the melting point further. The Fix:

  • Seed It: If you have any solid crystals from a previous batch, add a speck.

  • Trituration: Add a non-polar solvent (Hexane or Heptane) to the oil and scratch the flask walls with a glass rod vigorously. This friction often induces nucleation.

  • Solvent Swap: Dissolve the oil in a minimum amount of Methanol, then add water dropwise until cloudy. Store in the fridge overnight.

Q2: The product is dark brown/black. How do I fix this?

Diagnosis: Nitro-aromatics are notorious for forming dark charge-transfer complexes or oxidation oligomers. The Fix:

  • Perform a Charcoal Filtration . Dissolve the crude in hot Ethyl Acetate or Ethanol, add Activated Carbon (5-10 wt%), reflux for 15 mins, and filter through Celite while hot.

  • Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.

Q3: I see a new spot on TLC that doesn't move (Baseline). What is it?

Diagnosis: This is likely the Hydrolyzed Acid (2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid). Cause: Exposure to base was too long or too warm during the extraction. Prevention: Keep the basic extraction step under 15 minutes and strictly at 0–5°C.

Q4: Can I just use Column Chromatography?

Answer: Yes, but it is difficult to separate the starting material (Halobenzene) from the product because both are relatively non-polar in acidic conditions.

  • Stationary Phase: Silica Gel (Acid washed is better).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Pro-Tip: Add 0.5% Acetic Acid to the mobile phase. This keeps the "active methylene" protonated, preventing tailing (streaking) on the column.

Module 4: Crystallization Protocol (Polishing)

If the Acid-Base method yields a solid that is still slightly impure (95-97%), use this recrystallization method to reach >99%.

Solvent System: Ethanol / Water or Methanol / Water.

  • Dissolve the solid in boiling Ethanol (approx. 3-5 mL per gram).

  • Remove from heat.

  • Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel).

  • Cool to 4°C. Collect crystals via vacuum filtration.

  • Wash: Wash with cold (50:50) Ethanol/Water.[1]

References

  • Synthesis of Fipronil Intermediates: Process for the preparation of 1-arylpyrazoles. (2002). BASF Agro B.V. (US Patent 6,350,879). Describes the nucleophilic substitution of halonitrobenzenes with methyl cyanoacetate.

  • Active Methylene Chemistry: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (8th Ed.). Smith, M. B. (2020).[2] Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Purification of Nitro-Aromatics: Purification of Laboratory Chemicals. (8th Ed.). Armarego, W. L. F. (2017).[2] Butterworth-Heinemann. (General procedures for nitro compounds and esters).

  • pKa Data for Cyanoacetates: pKa Data Compiled by R. Williams. (2023).[3] Identifying the acidity of alpha-cyano esters (approx pKa 9-11 in DMSO/Water).

Sources

Technical Support Center: Stability of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate". This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Here, we address common stability issues encountered during the synthesis and workup of this molecule, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experimental outcomes.

Introduction to the Molecule and its Synthesis

"Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" is a highly functionalized aromatic compound, likely synthesized via a Vicarious Nucleophilic Substitution (VNS) of hydrogen. This powerful C-H functionalization method allows for the introduction of a methyl cyanoacetate moiety onto an electron-deficient aromatic ring, such as 1-nitro-3-(trifluoromethyl)benzene.[1][2] The VNS reaction typically employs a strong base to generate a carbanion from methyl cyanoacetate, which then attacks the aromatic ring.[3][4] The subsequent workup involves neutralization and extraction, steps where the stability of the target molecule is paramount.

The presence of three distinct electron-withdrawing groups (nitro, trifluoromethyl, and the cyano-ester moiety) on the benzene ring makes this molecule particularly susceptible to certain degradation pathways, especially under the harsh basic conditions of the VNS reaction and the subsequent acidic workup.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the stability challenges you may face during the workup of "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate".

Q1: I am observing a significant loss of my product during the aqueous workup after my VNS reaction. What are the likely causes?

A1: Product loss during aqueous workup is a common issue and can often be attributed to the inherent instability of the molecule under non-optimal pH and temperature conditions. The primary culprits are hydrolysis of the ester and trifluoromethyl groups, and potential decomposition of the nitroaromatic system.

  • Ester Hydrolysis: The methyl ester of the cyanoacetate moiety is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylate.[5] During a VNS workup, residual base from the reaction can promote this hydrolysis. Conversely, a harsh acidic quench can also lead to ester cleavage.

  • Trifluoromethyl Group Instability: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group under certain conditions, particularly at an alkaline pH.[6]

  • Nitro Group Reactivity: Aromatic nitro compounds can be sensitive to strong bases, potentially leading to decomposition pathways.[7] The presence of multiple electron-withdrawing groups can exacerbate this sensitivity.

Troubleshooting Steps:

  • Careful pH Control During Quenching: Instead of a rapid quench with a strong acid, consider a more controlled neutralization. A slow, dropwise addition of a milder acidic solution (e.g., saturated ammonium chloride) while monitoring the pH with litmus paper or a pH meter is recommended. Aim for a final pH that is slightly acidic to neutral (pH 5-7).

  • Temperature Management: Perform the quench and all subsequent aqueous extractions at low temperatures (0-5 °C) using an ice bath. This will significantly slow down the rates of potential degradation reactions.

  • Minimize Contact Time with Aqueous Phases: Prolonged exposure to aqueous acidic or basic solutions increases the risk of hydrolysis. Perform extractions efficiently and move to the drying and solvent removal steps as quickly as possible.

Q2: My crude product appears as a dark, oily residue, and I am struggling with purification. What could be the reason for the discoloration and purification difficulties?

A2: The appearance of a dark, oily crude product often indicates the formation of side products and decomposition materials. In the context of a VNS reaction with a nitroaromatic compound, this is a frequent observation.

  • Formation of Highly Colored Byproducts: The reaction of nitroarenes with carbanions in the presence of a strong base often leads to the formation of intensely colored nitrobenzylic anions and other side products.[1][3] While the final product should be a pale-yellow solid, incomplete reaction or side reactions can result in these colored impurities.

  • Decomposition on Silica Gel: The target molecule, being highly electron-deficient, may be unstable on standard silica gel during column chromatography. The acidic nature of silica gel can catalyze decomposition, leading to streaking, low recovery, and the appearance of new, colored spots on your TLC plates.

Troubleshooting and Optimization:

  • Pre-purification Workup: Before attempting column chromatography, it is crucial to remove as many impurities as possible. A thorough aqueous workup as described in A1 is the first step. Additionally, washing the organic layer with a brine solution can help to break up emulsions and remove residual water.[8]

  • Deactivated Silica Gel: To mitigate on-column decomposition, consider using deactivated silica gel for chromatography. This can be prepared by treating standard silica gel with a triethylamine solution in your eluent system.

  • Alternative Purification Methods: If column chromatography on silica proves problematic, consider alternative stationary phases like alumina (neutral or basic) or Florisil. Recrystallization from an appropriate solvent system may also be a viable purification strategy if the crude product is sufficiently pure.

Q3: I suspect my desired product is undergoing decarboxylation. Is this a known issue for this class of compounds?

A3: While less common for α-cyano esters compared to β-keto esters, decarboxylation can occur under certain conditions, particularly at elevated temperatures. The cyano group does have the potential to be eliminated under harsh thermal conditions, although this typically requires high temperatures (pyrolysis).[9]

Preventative Measures:

  • Avoid High Temperatures: During solvent removal (e.g., on a rotary evaporator), use a low bath temperature and a high vacuum to minimize thermal stress on the molecule.

  • Storage Conditions: Store the purified product at low temperatures, protected from light and moisture, to prevent long-term degradation.

Experimental Protocols

Protocol 1: Optimized Workup Procedure for "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate"

This protocol is designed to minimize degradation during the workup of a VNS reaction.

  • Reaction Quenching (0-5 °C):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until the deep color of the reaction mixture dissipates and the pH of the aqueous phase is between 5 and 7.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing the Organic Phase:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • Cold deionized water (2x)

      • Cold brine solution (1x)

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30 °C.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane).

    • Add 1% (v/v) of triethylamine to the slurry and mix thoroughly.

    • Pack the column with the deactivated silica gel slurry.

  • Column Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the solution onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (or another suitable solvent system), starting with a low polarity and gradually increasing it. Monitor the fractions by TLC.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Issue Potential Cause Recommended Mitigation Strategy
Low Product YieldEster or trifluoromethyl group hydrolysisControlled pH quench (pH 5-7), low temperature workup (0-5 °C), minimize contact time with aqueous phases.
Dark, Oily CrudeFormation of colored byproducts, decompositionThorough aqueous workup, use of deactivated silica gel for chromatography.
On-Column DecompositionAcidic nature of silica gelUse of deactivated silica gel, alternative stationary phases (alumina, Florisil).
DecarboxylationThermal stressAvoid high temperatures during solvent removal and storage.

Visualizations

Workflow for Optimized Workup and Purification

Workup_Workflow cluster_reaction VNS Reaction cluster_workup Aqueous Workup (0-5 °C) cluster_purification Purification Reaction Reaction Mixture (Strong Base) Quench Quench with sat. NH4Cl (pH 5-7) Reaction->Quench Controlled Neutralization Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Drying Drying over Na2SO4 Wash->Drying Concentration Concentration (< 30 °C) Drying->Concentration Chromatography Column Chromatography (Deactivated Silica) Concentration->Chromatography Crude Product Pure_Product Pure Product Chromatography->Pure_Product

Caption: Optimized workup and purification workflow.

Logical Relationship of Instability Factors

Instability_Factors cluster_conditions Workup Conditions cluster_degradation Degradation Pathways Molecule Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate Nitro Group Trifluoromethyl Group Methyl Cyanoacetate Decomposition Nitroaromatic Decomposition Molecule:f0->Decomposition Hydrolysis_CF3 CF3 Hydrolysis Molecule:f1->Hydrolysis_CF3 Hydrolysis_Ester Ester Hydrolysis Molecule:f2->Hydrolysis_Ester Decarboxylation Decarboxylation Molecule:f2->Decarboxylation Strong_Base Residual Strong Base Strong_Base->Decomposition Strong_Base->Hydrolysis_CF3 Strong_Base->Hydrolysis_Ester Strong_Acid Strong Acid Quench Strong_Acid->Hydrolysis_Ester High_Temp High Temperature High_Temp->Decarboxylation

Caption: Factors contributing to molecular instability.

References

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Wikipedia. Vicarious nucleophilic substitution. [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.
  • Barbasiewicz, M., & Mąkosza, M. (2006). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 8(17), 3745–3748.
  • Neufeld, R. (1995). Vicarious nucleophilic substitution of hydrogen in nitro-1,6-methano[10]annulenes. Monatshefte für Chemie / Chemical Monthly, 126(4), 447-452.

  • Guthrie, J. P. (2007). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Physical Chemistry Chemical Physics, 9(1), 133-142.
  • Wang, L., et al. (2014). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • PubChem. p-Nitrobenzotrifluoride. National Center for Biotechnology Information. [Link]

  • Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube. [Link]

  • NIST. Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

  • The Organic Chemistry Tutor. (2024, June 15). Electrophilic Aromatic Substitution | Electron Donating Groups and Withdrawing Groups [Video]. YouTube. [Link]

  • Wang, F., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(11), 1463-1467.
  • Reddy, B. V. S., et al. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances, 10(23), 13684-13689.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • ResearchGate. (2016, August 18). Are aromatic polyimines electrondeficient in nature?. [Link]

  • Meneses, L., et al. (2017). Computational study of vicarious nucleophilic substitution reactions. Journal of Molecular Modeling, 23(10), 295.
  • Wikipedia. Phenol. [Link]

  • ResearchGate. Mechanism of Vicarious Nucleophilic Substitution of hydrogen (top), and... [Link]

  • BYJU'S. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. [Link]

  • Tang, S., et al. (1993). α-cyano-substituted analogoues of decarboxylated S-adenosylmethionine as enzyme activated, irreversible inhibitors of S-adenosylmethionine decarboxylase. Bioorganic & Medicinal Chemistry Letters, 3(12), 2811-2816.
  • Organic Chemistry. Nucleophilic Substitution Practice Questions & Answers – Page 1. [Link]

Sources

dealing with exothermic reactions in "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Exotherm Management in SNAr Synthesis Topic: Synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (CAS: 13544-05-3) Ticket ID: #SNAr-THERM-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

You are encountering thermal instability during the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate . This reaction involves a Nucleophilic Aromatic Substitution (


) between methyl cyanoacetate and a highly activated aryl halide (typically 1-chloro-2-nitro-4-(trifluoromethyl)benzene).[1][2]

The presence of the nitro group (ortho) and trifluoromethyl group (para) makes the aromatic ring highly electrophilic. While this ensures high yields, it also lowers the activation energy, leading to rapid, highly exothermic reaction rates once initiated.[3] The primary risks are hydrogen evolution (if using hydride bases), induction periods leading to thermal runaway, and solvent decomposition .[3]

Module 1: Diagnostic & Mechanism

Q: Why does the temperature spike suddenly after an induction period?

A: This is a classic signature of a delayed onset runaway , common in


 reactions using carbonate bases (e.g., 

) in polar aprotic solvents.[3]
  • The Mechanism: The reaction requires the deprotonation of methyl cyanoacetate (

    
    ) to form a carbanion nucleophile.
    
  • The Trap: If you mix the aryl halide, methyl cyanoacetate, and base at room temperature, the deprotonation may be slow due to the heterogeneity of the base (solubility limits).[3]

  • The Spike: As you heat the mixture to initiate the reaction, the solubility of the base increases, causing a sudden "burst" of carbanion formation.[3] These carbanions immediately attack the aryl halide. Both the deprotonation and the substitution are exothermic.[3] The simultaneous release of this stored chemical potential energy overwhelms the cooling capacity.

Q: Is the heat coming from the deprotonation or the coupling?

A: Both, but they manage differently.[3]

  • Deprotonation (

    
    ):  Fast and immediate.[1][2] If using NaH, this is violent and evolves 
    
    
    
    .[3]
  • Coupling (

    
    ):  The formation of the C-C bond and release of the halide is significantly exothermic (
    
    
    
    to
    
    
    kJ/mol for similar nitro-aromatics).[1][2]

Recommendation: Decouple these two events. Do not run this as a "dump and heat" one-pot procedure on a scale larger than 10g.

Module 2: Reagent & Base Selection

Q: Should I use Sodium Hydride (NaH) or Potassium Carbonate ( )?

A: This depends on your cooling capacity and solvent choice.[1]

FeatureSodium Hydride (NaH)Potassium Carbonate (

)
Reaction Type Homogeneous (mostly)Heterogeneous (Slurry)
Exotherm Profile Immediate. Heat +

gas evolved upon addition.[1][2]
Delayed. Heat evolves slowly, then spikes upon heating.[3]
Risk Factor High (Gas evolution + Flammability).[1]Moderate (Thermal runaway if not monitored).[1]
Control Strategy Pre-form anion at

, then add aryl halide.
Use finely milled base; high agitation; gradual temp ramp.
Recommendation Preferred for Control. Allows you to finish the exotherm before the coupling begins.Acceptable only if using a "Dosing" protocol (see below).[1]
Q: Can I use DMSO or DMF?

A: Use caution.

  • DMF (Dimethylformamide): Safe up to moderate temperatures, but can undergo thermal runaway with strong bases above

    
    .[3]
    
  • DMSO (Dimethyl Sulfoxide): High Risk. DMSO can decompose violently in the presence of active halides and strong bases at elevated temperatures.

  • Alternative: NMP (N-Methyl-2-pyrrolidone) or THF (Tetrahydrofuran) (if reflux temp is sufficient) are safer alternatives.[1][2] If using NaH, THF is the standard recommendation to manage

    
     evolution safely.[3]
    

Module 3: Controlled Experimental Protocols

Protocol A: The "Pre-formed Anion" Method (Recommended for NaH)

Best for: High control, avoiding induction periods.[3]

  • Setup: 3-neck flask,

    
     atm, internal temp probe, addition funnel.
    
  • Solvent: Dry THF or DMF (0.5 M concentration).

  • Deprotonation:

    • Cool solvent + NaH (1.1 eq) to

      
      .[1]
      
    • Dropwise add Methyl Cyanoacetate (1.0 eq) over 30 mins.

    • Observation: Massive

      
       evolution. Exotherm controlled by addition rate.
      
    • Stir 30 mins until gas evolution ceases. The heat of deprotonation is now spent. [3]

  • Coupling:

    • Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) dissolved in minimal solvent dropwise to the cold anion solution.

    • Allow to warm to RT.[4] If reaction is sluggish, heat to

      
      slowly.
      
Protocol B: The "Hot Dosing" Method (Recommended for )

Best for: avoiding H2 gas, using milder bases.[3]

  • Setup: Reactor with reflux condenser and overhead stirring (critical for slurries).

  • Heel: Charge solvent +

    
     (1.5 eq) + 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq). Heat to process temperature (e.g., 
    
    
    
    ).[3]
  • Dosing:

    • Add Methyl Cyanoacetate slowly via syringe pump or dropping funnel over 1-2 hours.[1][2]

    • Why? This ensures that as soon as the cyanoacetate enters, it reacts.[3] The concentration of unreacted reagents never builds up, preventing a runaway.[3]

  • Monitoring: If temperature rises

    
     above setpoint, STOP  addition immediately.
    

Module 4: Troubleshooting & Visualization

Visualizing the Safety Logic

SNAr_Safety_Protocol Start Start Synthesis: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate BaseChoice Select Base Start->BaseChoice NaH Sodium Hydride (NaH) (Strong Base / H2 Gas) BaseChoice->NaH K2CO3 Potassium Carbonate (K2CO3) (Weak Base / Slurry) BaseChoice->K2CO3 Step_NaH_1 Step 1: Cool THF/DMF to 0°C NaH->Step_NaH_1 Step_NaH_2 Step 2: Add Methyl Cyanoacetate (CONTROL H2 EVOLUTION) Step_NaH_1->Step_NaH_2 Step_NaH_3 Step 3: Add Aryl Halide (Exotherm is solely from Coupling) Step_NaH_2->Step_NaH_3 Success Safe Completion: Yield > 85% Step_NaH_3->Success Step_K2_1 Step 1: Mix Base + Aryl Halide Heat to Reaction Temp (60°C) K2CO3->Step_K2_1 Step_K2_2 Step 2: DOSE Methyl Cyanoacetate (Starve-Fed Mode) Step_K2_1->Step_K2_2 Step_K2_2->Success Controlled Addition Runaway THERMAL RUNAWAY (Accumulation of Unreacted Reagents) Step_K2_2->Runaway Dump Addition

Caption: Decision tree for base selection and addition protocols to prevent thermal accumulation.

Module 5: Critical Data & Specifications

ParameterSpecificationNote
Target CAS 13544-05-3 Methyl ester form.[1][2][5]
Starting Material 1-chloro-2-nitro-4-(trifluoromethyl)benzeneHighly activated.[1][2] Reacts faster than non-CF3 analogs.
Exotherm Onset

Induction period common with carbonate bases.[1][2]
Quench Hazard AcidificationAcidifying a carbonate reaction releases massive

.[1][2]
Preferred Solvent THF (for NaH), DMF/ACN (for

)
Avoid DMSO above

.

References

  • BenchChem. Synthesis routes of Methyl 2-cyano-2-phenylacetate and derivatives. Retrieved from [1][3]

  • BLD Pharm. Product Analysis: Methyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate (CAS 13544-05-3).[1][2][5] Retrieved from [1][3]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics. Retrieved from

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems. Retrieved from [1][3]

  • ChemicalBook. Methyl Cyanoacetate Safety and Handling (CAS 105-34-0).[1][2] Retrieved from [1][3]

Sources

impact of reactant purity on the synthesis of "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026


 Efficiency and Impurity Profiles
Reference ID:  TSC-2026-SNAR-CF3

Executive Summary

This technical guide addresses the critical impact of reactant purity on the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (CAS: 13544-05-3). This molecule is a vital intermediate, often serving as a scaffold for agricultural chemicals and pharmaceutical precursors (e.g., androgen receptor antagonists).

The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (


)  between 1-chloro-2-nitro-4-(trifluoromethyl)benzene  and methyl cyanoacetate  in the presence of a base. Our field data indicates that minor impurities—specifically moisture in the nucleophile and regioisomers in the electrophile—disproportionately reduce yield and complicate downstream purification.

Critical Reactant Analysis

The Electrophile: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

Also known as: 4-chloro-3-nitrobenzotrifluoride

The electrophile requires a highly electron-deficient ring to facilitate the attack of the carbanion. The nitro group at the ortho position (relative to the chloride) is the primary activator.

Purity Impact Table:

Impurity Type Source Chemical Consequence

| Regioisomers (e.g., 1-chloro-4-nitro-2-trifluoromethyl...) | Nitration of 4-chlorobenzotrifluoride | Inertness/Side-products: Isomers where the nitro group is meta to the chloride will not undergo


 under standard conditions. These accumulate as difficult-to-remove "dead weight" in the final oil. |
| Hydrolyzed Species  (Phenols) | Improper storage / Moisture | Base Quenching:  Phenolic impurities are acidic. They neutralize the base (e.g., 

), stalling the reaction and requiring higher catalyst loading, which promotes tar formation. | | Residual Fluoride | Incomplete upstream halogen exchange | Corrosion: Free fluoride ions can etch glass reactors and degrade silyl-protected impurities if present in complex multi-step syntheses. |
The Nucleophile: Methyl Cyanoacetate

This reagent acts as the carbon acid. Upon deprotonation, it forms the resonance-stabilized carbanion necessary for the attack.

The "Silent Killer": Moisture Water is the most detrimental impurity in this system. Commercial methyl cyanoacetate often contains 0.5%–2.0% water if not stored under inert gas.

  • Mechanism of Failure:

    • Competitive Hydrolysis: Water hydrolyzes the methyl ester of the product (or reactant) to the carboxylic acid.

    • Decarboxylation: The resulting

      
      -cyano acid is thermally unstable. It decarboxylates to form 2-nitro-4-(trifluoromethyl)phenylacetonitrile .
      
    • Separation Nightmare: This decarboxylated impurity has similar solubility properties to the target, making crystallization difficult.

Reaction Mechanism & Impurity Pathways (Visualization)

The following diagram illustrates the desired


 pathway versus the moisture-induced degradation pathway.

SNAr_Mechanism Reactants Reactants (Halo-benzene + Me-Cyanoacetate) Meisenheimer Meisenheimer Complex Reactants->Meisenheimer Deprotonation & Attack Base Base (K2CO3 / NaH) Base->Reactants Product TARGET PRODUCT (Methyl 2-cyano-2-arylacetate) Meisenheimer->Product Cl- Elimination Hydrolysis Hydrolysis (Ester to Acid) Product->Hydrolysis Water IMPURITY: Water (>0.5%) Water->Product Attack on Ester Decarboxylation Decarboxylation Hydrolysis->Decarboxylation -CO2 Impurity_Product IMPURITY: Benzyl Nitrile Deriv. Decarboxylation->Impurity_Product

Figure 1: Mechanistic pathway showing the competition between the desired


 reaction (Green) and the moisture-induced decarboxylation cascade (Red).

Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate with >98% purity.

Materials
  • Electrophile: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (Purity >98%, Isomer <0.5%).

  • Nucleophile: Methyl Cyanoacetate (Dried over 4Å molecular sieves, Water <0.1%).

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely milled.
    
  • Solvent: DMF or DMSO (Anhydrous, stored over sieves).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Base Activation: Charge

    
     (2.5 equiv) and anhydrous DMF. Stir at 50°C for 30 minutes. Why? This ensures the base is suspended and surface area is maximized.
    
  • Nucleophile Addition: Add Methyl Cyanoacetate (1.1 equiv) dropwise at room temperature. Stir for 30 minutes. The solution will turn yellow/orange, indicating carbanion formation.

  • Electrophile Addition: Add the chloro-nitro-benzene (1.0 equiv) slowly.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature <60°C to prevent polymerization ("tarring").

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC.

    • Endpoint: <1% remaining starting material.

  • Quench: Pour mixture into ice-cold dilute HCl (pH 3–4).

    • Note: Do not use strong base for quenching; it will hydrolyze the ester.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with Brine (

    
    ) to remove DMF. Dry over 
    
    
    
    .

Troubleshooting & FAQs

Q1: The reaction mixture turned black and viscous ("tar"). What happened?

Diagnosis: Thermal degradation or base-induced polymerization. Root Cause:

  • Temperature overshoot: If the temperature exceeded 100°C, the nitro-aromatic ring becomes susceptible to complex decomposition pathways.

  • Wet Solvent: Water + High Temp + Base = Hydrolysis of the product, followed by polymerization of the resulting ionic species. Solution: Ensure internal temperature monitoring. Dry DMF/DMSO over activated 4Å molecular sieves for 24h before use.

Q2: I see a new spot on TLC just below the product that won't separate.

Diagnosis: Decarboxylated impurity (2-nitro-4-(trifluoromethyl)phenylacetonitrile). Root Cause: Water content in the Methyl Cyanoacetate. Validation: Check the IR spectrum. The ester carbonyl stretch (


) will be absent in the impurity, but the nitrile stretch (

) will remain. Remedy: You cannot easily separate this chemically. You must restart with dried reagents.
Q3: My yield is stuck at 60%, and starting material remains.

Diagnosis: Base deactivation. Root Cause: The starting material contained hydrolyzed phenols (acidic) which neutralized your


.
Solution:  Check the pH of the reaction slurry. If neutral/acidic, add 0.5 equiv more base. Verify the purity of the starting chloride; if it looks "wet" or has a distinct acidic smell, recrystallize it before use.
Troubleshooting Flowchart

Troubleshooting Problem Problem Detected Check_Yield Is Yield Low? Problem->Check_Yield Check_Color Is Mixture Black/Tar? Problem->Check_Color Check_Impurity Unseparable Impurity? Problem->Check_Impurity Check_SM_Purity SOLUTION: Recrystallize Electrophile Check_Yield->Check_SM_Purity Base quenched? Check_Temp SOLUTION: Reduce Temp (<80°C) Check_Color->Check_Temp Thermal decomp Dry_Solvent SOLUTION: Dry Solvent/Reagents (Water is culprit) Check_Impurity->Dry_Solvent Decarboxylation

Figure 2: Diagnostic logic for common synthesis failures.

References

  • PubChem. (n.d.). 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Himo, F., et al. (2018). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

strategies to enhance the selectivity in "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MCNPA-SEL-001
Status: Open
Subject: Strategies for Enhanced Selectivity in Synthesis & Functionalization[1]

System Overview: The Substrate

Molecule: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (MCNPA) CAS: 13544-05-3 Role: Advanced intermediate for agrochemicals and pharmaceuticals (e.g., precursors to indole or quinoline derivatives via reductive cyclization).

Chemical Profile & Reactivity Vectors: The MCNPA scaffold presents a unique "Selectivity Triad" that challenges standard protocols. Understanding these vectors is critical for troubleshooting:

  • The

    
    -Carbon (Acidic Center):  Flanked by a nitrile and an ester, this position is highly acidic (
    
    
    
    ). It is an ambident nucleophile susceptible to both C- and O-alkylation.
  • The Nitro Group (Redox Center): Requires reduction to an amine for downstream cyclization, but must be reduced without affecting the sensitive nitrile or ester groups.

  • The Aryl Ring (Electrophilic Center): The 2-nitro and 4-trifluoromethyl groups make the ring highly electron-deficient, stabilizing the anion but also making the precursor susceptible to side reactions during the initial

    
     formation.
    

Troubleshooting Module: Synthesis via

Context: The formation of MCNPA typically involves the Nucleophilic Aromatic Substitution (


) of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with methyl cyanoacetate.
Common Issue: Low Yield & Decarboxylation

Symptom: The reaction mixture darkens significantly; LCMS shows loss of the ester group (mass -59). Root Cause: The resulting product (MCNPA) is more acidic than the starting methyl cyanoacetate. If a strong base (like NaH) is used in excess or if temperatures exceed 80°C, the product undergoes Krapcho-type decarboxylation or hydrolysis.

Protocol: The "Soft Base" Strategy

To maximize selectivity for the substitution product over the hydrolysis byproduct, avoid hard, small cations and high temperatures.

Recommended Conditions:

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). The larger cation stabilizes the Meisenheimer complex and the final anion without promoting tight ion-pairing that leads to hydrolysis.
  • Solvent: DMF or DMSO (Polar Aprotic is essential for

    
    ).
    
  • Temperature: Maintain 25°C – 50°C. Do not reflux.

Data: Base Effect on Yield

Base Solvent Temp Yield Major Impurity

| NaH | THF | 0°C


 RT | 45% | O-Alkylation / Hydrolysis |
| 

| DMF | 50°C | 88% | None (Clean) | | TEA | DCM | 40°C | <10% | No Reaction (Base too weak) |

Troubleshooting Module: Selectivity in Alkylation

Context: Functionalizing the


-carbon with alkyl halides.
The Challenge:  The MCNPA anion is an ambident nucleophile . The negative charge is delocalized onto the nitrile nitrogen and the ester oxygen.
  • C-Alkylation (Desired): Thermodynamic product.

  • O-Alkylation (Undesired): Kinetic product, favored by hard electrophiles and polar solvents that solvate the cation.

Visual Workflow: Alkylation Decision Tree

AlkylationStrategy Start Alkylation Target SoftElec Soft Electrophile (Alkyl Iodides/Bromides) Start->SoftElec HardElec Hard Electrophile (Sulfonates/Chlorides) Start->HardElec Cond1 Use K2CO3 / Acetone (Thermodynamic Control) SoftElec->Cond1 Standard Cond2 Use Cs2CO3 / DMF (Cation-pi Stabilization) HardElec->Cond2 Required ResultC C-Alkylation (Major) Cond1->ResultC Cond2->ResultC High Selectivity ResultO O-Alkylation Risk Cond2->ResultO If Temp > 60°C

Figure 1: Decision logic for maximizing C-alkylation based on electrophile hardness.

Strategic Protocol: The Cesium Effect

For difficult alkylations, switch to Cesium Carbonate (


) .
Mechanism:  The large Cesium ion (

) is a "soft" cation. It does not coordinate tightly with the hard oxygen of the enolate. This leaves the carbon center (the softer nucleophile) free to attack the alkyl halide, drastically improving C/O selectivity [1].

Step-by-Step Guide:

  • Dissolve MCNPA (1.0 eq) in dry DMF (0.2 M).

  • Add

    
     (1.2 eq). Stir for 15 min at RT (Solution will turn deep red/orange due to anion formation).
    
  • Add Alkyl Halide (1.1 eq) dropwise.

  • Monitor by TLC/LCMS.

    • Troubleshooting: If O-alkylation is observed, switch solvent to Acetone (less polar) or add a crown ether (18-Crown-6) to sequester the cation, though the latter often increases reactivity at the expense of selectivity.

Troubleshooting Module: Chemoselective Reduction

Context: Reducing the


 group to 

without touching the

or

groups. Risk: Standard hydrogenation (

) often reduces the nitrile to a primary amine or causes cyclization to the amidine.
The Solution: Iron-Mediated Reduction (Bechamp Conditions)

The most reliable method for this specific scaffold is the use of Iron powder in acidic media. This method is chemoselective for nitro groups in the presence of nitriles and esters [2].

Protocol:

  • Reagents: MCNPA (1 eq), Iron Powder (5 eq), Ammonium Chloride (

    
    , 5 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Heat mixture to 70°C.

    • Add Iron powder in portions (exothermic).

    • Stir for 2-4 hours.

    • Critical Step: Filter hot through Celite to remove iron oxides.

  • Why this works: The reaction proceeds via single electron transfer (SET) mechanisms on the metal surface, which are thermodynamically insufficient to reduce the nitrile or ester under these conditions.

Alternative:


 Method 
If the Iron method causes emulsion issues during workup, use Stannous Chloride (

) in Ethanol at 70°C. This is homogenous and often cleaner, though tin waste is harder to dispose of.

Reaction Pathway & Selectivity Map

The following diagram illustrates the competing pathways and the "Safe Zones" for processing MCNPA.

ReactionPathways Precursor Fluoro-Nitro-Benzene + Methyl Cyanoacetate MCNPA MCNPA Scaffold (Target) Precursor->MCNPA K2CO3, DMF (SNAr) Decarb Decarboxylation (Impurity) Precursor->Decarb NaH, Heat O_Alkyl O-Alkylated (Impurity) MCNPA->O_Alkyl R-OTs, NaH (Hard Conditions) OverRed Nitrile Reduction (Impurity) MCNPA->OverRed H2, Pd/C (Non-selective) C_Alkyl C-Alkylated Product MCNPA->C_Alkyl R-X, Cs2CO3 (Soft Conditions) Aniline Aniline Derivative (Cyclization Precursor) MCNPA->Aniline Fe/NH4Cl (Chemoselective)

Figure 2: Reaction network showing critical control points for selectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned deep purple/red upon adding base. Is this decomposition? A: Likely not. The anion of MCNPA is highly conjugated (push-pull system between the nitro-aryl ring and the cyano/ester groups). A deep red or purple color is characteristic of this Meisenheimer-like anion (or simply the delocalized carbanion). Proceed with the electrophile addition; the color should fade upon quenching.

Q2: I see a "dimer" impurity during alkylation. What is it? A: This is likely the oxidative coupling product. If your solvent is not degassed, the highly acidic proton allows the formation of a radical which can dimerize.

  • Fix: Degas DMF with Nitrogen/Argon for 15 minutes before adding the base.

Q3: Can I use Sodium Borohydride (


) to reduce the nitro group? 
A:  Generally, No . 

alone reduces ketones/aldehydes and sometimes esters, but is poor for nitro groups. However,

combined with transition metal salts (like

or

) can reduce nitro groups, but you risk reducing the ester moiety of MCNPA [3]. Stick to Fe or Sn mediated reductions to protect the ester/nitrile.

References

  • Effect of Cation on Alkylation Selectivity (HSAB Theory): Concept: Hard/Soft Acid-Base theory dictates that soft cations (Cs+) favor reaction at the softer nucleophilic center (Carbon) rather than the hard center (Oxygen). Source: Kurti, L., Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. (See: Malonic Ester Synthesis variants).
  • Chemoselective Nitro Reduction

    • Title: Selective reduction of nitro compounds.[1][2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Mechanistic Insight on

    
    : 
    
    • Title: Nucleophilic Arom

      
      ) Mechanisms.[4][5]
      
    • Source: Master Organic Chemistry.[6]

    • URL:[Link]

Sources

Validation & Comparative

comparison of different catalysts for the synthesis of "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Cyanoacetate Derivative

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a nitro group, and a cyanoacetate moiety on the phenyl ring imparts unique electronic properties and multiple reactive sites. These features make it a valuable intermediate for the synthesis of various heterocyclic compounds and complex organic molecules. The primary challenge in its synthesis lies in the selective introduction of the cyanoacetate group onto the electron-deficient nitroaromatic ring. This guide provides a comparative analysis of different catalytic strategies for this synthesis, with a focus on the Vicarious Nucleophilic Substitution (VNS) reaction, a powerful method for C-H functionalization of nitroarenes.[1][2][3]

Proposed Synthetic Pathway: Vicarious Nucleophilic Substitution (VNS)

The most promising route for the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is the Vicarious Nucleophilic Substitution (VNS) of 1-nitro-3-(trifluoromethyl)benzene with methyl cyanoacetate. The VNS reaction is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile.[2] This method is particularly effective for electron-deficient aromatic rings, such as nitroarenes.[1][3] The general mechanism involves the attack of a carbanion on the aromatic ring, followed by the elimination of a leaving group from the carbanion.

In this specific synthesis, the carbanion of methyl cyanoacetate attacks the nitroaromatic ring, followed by the elimination of a hydrogen atom. The reaction is typically carried out in the presence of a strong base to generate the carbanion. The choice of catalyst, particularly the base and the potential use of a phase-transfer catalyst, is crucial for the efficiency and selectivity of the reaction.

VNS_Mechanism reactant1 1-Nitro-3-(trifluoromethyl)benzene sigma_complex σ-Complex reactant1->sigma_complex + Carbanion reactant2 Methyl Cyanoacetate carbanion Carbanion Intermediate reactant2->carbanion + Base product Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate base Base (e.g., t-BuOK) base->reactant2 carbanion->sigma_complex sigma_complex->product Elimination elimination β-Elimination of H2 elimination->product

Figure 1: Proposed Vicarious Nucleophilic Substitution (VNS) mechanism.

Comparative Analysis of Catalytic Systems

The success of the VNS reaction for the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate hinges on the selection of an appropriate catalytic system. The primary components of this system are the base, which generates the nucleophilic carbanion, and potentially a phase-transfer catalyst to facilitate the reaction between different phases.

Base-Mediated Catalysis

The choice of base is critical in VNS reactions as it governs the deprotonation of the carbon acid (methyl cyanoacetate) to form the reactive carbanion.[1] Strong bases are generally required for this purpose.

Base Advantages Disadvantages Typical Conditions
Potassium tert-butoxide (t-BuOK) Strong base, readily available, effective for generating carbanions.Can be sensitive to moisture, may lead to side reactions if not used carefully.Anhydrous solvent (e.g., THF, DMF), low temperature to control reactivity.
Sodium Hydride (NaH) Powerful, non-nucleophilic base.Flammable solid, requires careful handling.Anhydrous aprotic solvent (e.g., THF, DMF).
Potassium Carbonate (K2CO3) Milder base, less prone to side reactions.May require higher temperatures or longer reaction times.Often used in conjunction with a phase-transfer catalyst.

Expert Insight: For the synthesis of the target molecule, potassium tert-butoxide is a promising initial choice due to its proven efficacy in VNS reactions with nitroarenes.[1] Careful control of stoichiometry and temperature will be crucial to minimize potential side reactions.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be a valuable strategy, especially when dealing with reactants that have different solubilities. A phase-transfer catalyst facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the aromatic substrate is dissolved.[4] This can lead to milder reaction conditions, improved yields, and easier work-up.

Catalyst Type Examples Mechanism of Action Advantages
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Aliquat 336Forms an ion pair with the carbanion, which is soluble in the organic phase.Readily available, effective, and can be tailored for specific applications.
Crown Ethers 18-Crown-6Complexes with the cation of the base (e.g., K+), enhancing the basicity and nucleophilicity of the anion.Highly effective, but can be more expensive and toxic.

Expert Insight: The use of a quaternary ammonium salt like TBAB in combination with a solid base such as potassium carbonate could offer a more practical and scalable approach. This system avoids the need for strictly anhydrous conditions and can simplify the overall process.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate based on the catalytic systems discussed.

Protocol 1: Synthesis using Potassium tert-butoxide
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-nitro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Methyl cyanoacetate (1.2 eq) is added to the flask. The mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of potassium tert-butoxide (2.5 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis using Phase-Transfer Catalysis
  • Reaction Setup: A round-bottom flask is charged with 1-nitro-3-(trifluoromethyl)benzene (1.0 eq), methyl cyanoacetate (1.5 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq) in toluene.

  • Reaction Conditions: The mixture is stirred vigorously at 60 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography.

experimental_workflow cluster_protocol1 Protocol 1: t-BuOK cluster_protocol2 Protocol 2: Phase-Transfer Catalysis p1_start Mix Reactants in THF at -78°C p1_base Add t-BuOK solution p1_start->p1_base p1_react Stir at -78°C for 2h p1_base->p1_react p1_quench Quench with NH4Cl p1_react->p1_quench p1_workup Work-up and Purify p1_quench->p1_workup p2_start Mix Reactants, K2CO3, TBAB in Toluene p2_react Stir at 60°C p2_start->p2_react p2_workup Work-up and Purify p2_react->p2_workup

Figure 2: Experimental workflows for the two proposed catalytic systems.

Conclusion and Outlook

The synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate via the Vicarious Nucleophilic Substitution reaction presents a viable and efficient strategy. The choice between a strong base like potassium tert-butoxide under cryogenic conditions and a phase-transfer catalysis system will depend on the specific requirements of the researcher, including scale, available equipment, and desired operational simplicity. The PTC approach appears more amenable to large-scale synthesis due to its milder conditions and easier handling. Further optimization of reaction parameters, such as solvent, temperature, and catalyst loading, will be essential to maximize the yield and purity of this valuable synthetic intermediate.

References

  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google P
  • Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl - Eureka | Patsnap. (URL: [Link])

  • Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC - NIH. (URL: [Link])

  • Revisiting the synthesis of aryl nitriles: a pivotal role of CAN - RSC Publishing. (URL: [Link])

  • Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides | Organic Letters - ACS Publications. (URL: [Link])

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides - American Chemical Society. (URL: [Link])

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])

  • Vicarious nucleophilic substitution - Wikipedia. (URL: [Link])

  • Synthesis of 2-Cyano-5-nitrofuran - ResearchGate. (URL: [Link])

  • Computational study of vicarious nucleophilic substitution reactions - PubMed. (URL: [Link])

  • Vicarious Nucleophilic Substitution of Nitrobenzenes - Sci-Hub. (URL: [Link])

  • Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation | Journal of the American Chemical Society. (URL: [Link])

  • Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor - PMC - NIH. (URL: [Link])

  • Nickel-Catalyzed Synthesis of an Aryl Nitrile via Aryl Exchange between an Aromatic Amide and a Simple Nitrile | ACS Catalysis - ACS Publications. (URL: [Link])

  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube. (URL: [Link])

  • WO2017103942A1 - An improved process for the preparation of teriflunomide - Google P
  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides - MDPI. (URL: [Link])

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. (URL: [Link])

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (URL: [Link])

  • CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google P

Sources

comparing "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" with other cyanomethylating agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Cyanomethylating Agents: Featuring Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Introduction: The Strategic Importance of Cyanomethylation in Synthesis

The introduction of a cyanomethyl (-CH₂CN) group into a molecular framework, a process known as cyanomethylation, is a cornerstone transformation in modern organic synthesis. The versatility of the resulting aryl- and heteroarylacetonitriles as synthetic intermediates is unparalleled.[1] The nitrile moiety can be readily converted into a wide array of functional groups, including primary amines, carboxylic acids, amides, and ketones, while the adjacent methylene protons provide a handle for further electrophilic functionalization.[1][2][3] This synthetic utility has positioned cyanomethylated compounds as crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[2]

Historically, the installation of the α-aryl nitrile motif involved methods such as nucleophilic substitution with toxic cyanide salts on benzyl halides or palladium-catalyzed cross-coupling reactions.[1] However, the quest for more efficient, safer, and milder methodologies has led to the development of a diverse toolkit of cyanomethylating agents.

This guide provides a comprehensive comparison of various cyanomethylating agents, with a special focus on Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate . We will dissect its reactivity profile, benchmark it against established and contemporary alternatives, and provide field-proven insights to guide researchers in selecting the optimal reagent for their specific synthetic challenges.

Featured Agent: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Chemical Profile:

  • IUPAC Name: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

  • CAS Number: 13544-05-3[4]

  • Molecular Formula: C₁₁H₇F₃N₂O₄[4]

  • Molecular Weight: 288.18 g/mol [4]

The structure of this reagent is engineered for high reactivity. The phenyl ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the point of attachment and a trifluoromethyl group (-CF₃) in the para position. This electronic arrangement dramatically increases the acidity of the α-methine proton, facilitating its abstraction under relatively mild basic conditions to form a highly stabilized carbanion. This pre-activation is the core principle behind its efficacy as a cyanomethylating agent.

Mechanism of Action: A Stabilized Carbanion Approach

The primary mechanism involves the generation of a nucleophilic carbanion, which then attacks a suitable electrophile. The stability of this carbanion, conferred by the resonance delocalization across the cyano, ester, and activated phenyl groups, allows for controlled reactivity and potentially high yields.

cluster_0 Generation of the Nucleophile cluster_1 Nucleophilic Attack cluster_2 Product Formation Reagent Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate Carbanion Stabilized Carbanion (Nucleophile) Reagent->Carbanion Deprotonation Base Base (e.g., K₂CO₃, DBU) Base->Reagent Intermediate Adduct Intermediate Carbanion->Intermediate Electrophile Electrophile (E⁺) (e.g., Alkyl Halide, Aldehyde) Electrophile->Intermediate Product Cyanomethylated Product Intermediate->Product Workup / Rearrangement

Caption: General mechanism for carbanion-based cyanomethylation.

Comparative Analysis of Cyanomethylating Agents

The selection of a cyanomethylating agent is a critical decision dictated by substrate scope, functional group tolerance, reaction conditions, and safety considerations. Below, we compare our featured reagent with several common alternatives.

ReagentStructureActivation MethodKey AdvantagesKey Disadvantages
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate C₁₁H₇F₃N₂O₄Mild to moderate baseHighly activated; potentially mild conditions; high reactivity.Multi-step synthesis; higher cost; potential for side reactions.
Acetonitrile CH₃CNStrong base (e.g., LDA, NaH) or radical initiator (e.g., TBPB)Atom economical; low cost; readily available.Harsh conditions required; low functional group tolerance; risk of side reactions (e.g., Thorpe condensation).[5][6]
Tosylmethyl isocyanide (TosMIC) C₉H₉NO₂SBase (e.g., t-BuOK)Versatile for ketones (Van Leusen reaction); odorless solid; forms nitriles directly.[7][8][9]Limited to carbonyl compounds; stoichiometric use of base.[9]
(Trimethylsilyl)acetonitrile C₅H₁₁NSiLewis base (e.g., CsOAc) or fluoride sourceMilder activation than acetonitrile; good for carbonyl additions.[10][11]Moisture sensitive; requires silylated reagent.
Functionalized Isoxazoles VariesTwo-step: Pd-coupling then thermal/base deprotectionBroad scope for aryl/heteroaryl groups; protected intermediate allows further functionalization.[1]Indirect, two-step protocol; requires metal catalysis.

Deep Dive into Alternative Mechanisms

Acetonitrile: The Direct C-H Functionalization Approach

Acetonitrile is the most fundamental cyanomethyl source, but its high pKa (~31 in DMSO) necessitates forceful activation.[5] This is typically achieved via two pathways:

  • Radical Pathway: An initiator like tert-butyl peroxybenzoate (TBPB) or di-tert-butyl peroxide (DTBP) abstracts a hydrogen atom to form the cyanomethyl radical (•CH₂CN). This radical can then add to C-H bonds, double bonds, or aromatic systems.[3][6] This method is often used for the cyanomethylation of coumarins and other heterocycles.[3]

  • Anionic Pathway: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are required to deprotonate acetonitrile, forming the corresponding anion which can participate in nucleophilic additions.

Tosylmethyl isocyanide (TosMIC): The Van Leusen Reaction

TosMIC is a highly effective reagent for the one-pot conversion of aldehydes and ketones into nitriles with one additional carbon atom.[8][9] The reaction proceeds through a unique mechanism involving the dual reactivity of the isocyanide and the sulfonyl-activated methylene group.

VanLeusen Ketone Ketone/Aldehyde Adduct Oxazolidine Intermediate Ketone->Adduct TosMIC_Anion TosMIC Anion TosMIC_Anion->Adduct Nucleophilic Addition Elimination Elimination of TosOH Adduct->Elimination Ring Closure Ketimine Vinyl Isocyanide/ Ketimine Intermediate Elimination->Ketimine Base-mediated Nitrile Nitrile Product Ketimine->Nitrile Rearrangement/ Deformylation

Caption: Simplified workflow of the Van Leusen reaction.

Experimental Protocols: A Self-Validating Approach

To provide a practical context, we present detailed, self-validating protocols for two distinct cyanomethylation strategies.

Protocol 1: Electrophilic Alkylation using Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

This protocol describes the cyanomethylation of a generic activated alkyl halide. The causality behind the choice of a mild base like potassium carbonate is to prevent undesired side reactions while being sufficient to deprotonate the highly acidic starting material.

Objective: To synthesize an α-substituted arylacetonitrile.

Materials:

  • Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (1.0 eq)

  • Electrophile (e.g., Benzyl Bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (solvent), anhydrous

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, nitrogen inlet)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (2.88 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile via syringe. Stir the suspension vigorously.

  • Reagent Addition: Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to yield the desired cyanomethylated product. The subsequent removal of the ester and activated aryl group would be required in a multi-step synthesis to yield the final simple nitrile, a common strategy for complex targets.

Protocol 2: Van Leusen Nitrile Synthesis using TosMIC

This protocol demonstrates the conversion of cyclohexanone to cyclohexylacetonitrile, a classic application of TosMIC.[8]

Objective: To convert a ketone into its homologous nitrile.

Materials:

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq, 1.95 g, 10 mmol)[9]

  • Cyclohexanone (1.05 eq, 1.08 mL, 10.5 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq, 2.24 g, 20 mmol)

  • Dimethoxyethane (DME), anhydrous

  • Ethanol, absolute

  • Diethyl ether, water, brine, anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add TosMIC (1.95 g, 10 mmol) and 50 mL of anhydrous DME.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (2.24 g, 20 mmol) portion-wise over 10 minutes, maintaining the temperature below 5°C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of cyclohexanone (1.08 mL, 10.5 mmol) in 10 mL of DME dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Then, add absolute ethanol (2.3 mL, 40 mmol) and heat the mixture to reflux for 30 minutes.

  • Work-up: Cool the mixture, pour it into 100 mL of water, and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil by vacuum distillation or column chromatography to obtain cyclohexylacetonitrile.

Conclusion and Strategic Recommendations

The field of cyanomethylation offers a rich selection of reagents, each with a distinct profile of reactivity and application.

  • Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate emerges as a highly promising reagent for scenarios demanding high reactivity under potentially milder conditions than traditional methods using unactivated acetonitrile. Its utility is most pronounced in the synthesis of complex molecules where the introduction of a cyanomethyl group onto a sensitive substrate is required. The cost and synthetic effort to prepare the reagent itself are key considerations.

  • For large-scale, cost-sensitive syntheses where the substrate is robust, direct C-H cyanomethylation with acetonitrile remains a viable, atom-economical option, provided the harsh conditions are tolerable.

  • TosMIC is the undisputed specialist for converting ketones and aldehydes to nitriles via the Van Leusen reaction, offering a reliable and high-yielding transformation.[8][9]

  • Silylated acetonitriles like TMSCH₂CN provide a valuable middle ground, enabling nucleophilic additions under milder, base-catalyzed conditions suitable for many carbonyl compounds.[10]

The modern synthetic chemist must weigh these factors—reactivity, substrate scope, functional group tolerance, operational simplicity, and cost—to make an informed and strategic choice. The continued development of novel, highly activated, and selectively reactive cyanomethylating agents will undoubtedly remain an active and impactful area of research.

References

  • Vertex AI Search. (2024). METHYL CYANOACETATE - Sanjay Chemicals (India) Pvt. Ltd.
  • Boyd, S., & Gevorgyan, V. (2015). Two-Step Cyanomethylation Protocol: Convenient Access to Functionalized Aryl- and Heteroarylacetonitriles. Organic Letters, 17(3), 652–655. [Link]

  • Eşsiz, S. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances, 11(30), 18246-18251. [Link]

  • MDPI. (2023). Cyanomethylation Reaction. Encyclopedia.pub. [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Angewandte Chemie International Edition, 44(21), 3213-3216. [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Zhang, C., et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(7), 4245–4254. [Link]

  • Zhang, M.-M., et al. (2018). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry, 83(15), 8238–8246. [Link]

  • PubChem. (n.d.). Methyl 2-cyano-2-(2-nitrophenyl)acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate. Retrieved from [Link]

  • Kawano, Y., Kaneko, N., & Mukaiyama, T. (2006). Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. Chemistry Letters, 35(1), 8-9. [Link]

  • Semantic Scholar. (2017). Figure 1 from Mukaiyama addition of (trimethylsilyl)acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. Retrieved from [https://www.semanticscholar.org/paper/Figure-1-from-Mukaiyama-addition-of-(-to-dimethyl-Downey-Johnson/e65e52d3a9d9a0d8e8b0d0e6d5e7f8c0e7b9e0b9]([Link]

  • Royal Society of Chemistry. (2011). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). TosMIC. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl cyanophosphonate. Retrieved from [Link]

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validation of analytical methods for "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (hereafter referred to as Intermediate A ) is a pivotal precursor in the synthesis of the antirheumatic agents Leflunomide and Teriflunomide. Its quantification is critical for establishing reaction kinetics and ensuring the purity of the final API.

However, Intermediate A presents specific analytical challenges:

  • Thermal Instability: The nitro group and the activated alpha-carbon make it prone to thermal degradation, rendering standard Gas Chromatography (GC) risky.

  • pH Sensitivity: The proton on the alpha-carbon (between the cyano and ester groups) is highly acidic (

    
    ). Exposure to basic conditions triggers premature cyclization to the isoxazole ring (Leflunomide), artificially lowering assay results.
    

This guide compares analytical methodologies and defines a robust, self-validating RP-HPLC protocol, grounded in ICH Q2(R2) guidelines.

Part 1: The Analytical Landscape (Method Comparison)

The following table objectively compares the three primary analytical candidates for quantifying Intermediate A.

FeatureMethod A: RP-HPLC (UV) Method B: GC-FID/MS Method C: HPTLC-UV
Suitability High (Gold Standard) LowMedium
Mechanism Partition chromatography (Liquid phase)Volatilization (Gas phase)Adsorption chromatography
Thermal Risk Negligible (Ambient/Column Temp <40°C)High (Inlet temps >200°C cause decarboxylation)Low
Sensitivity High (LOQ < 0.05%)HighModerate
Specificity Excellent (Resolves Intermediate from Leflunomide)Poor (Degradants mimic impurities)Good (Visual confirmation)
Throughput Medium (10-15 min run time)HighHigh (Parallel runs)
Verdict Selected for Validation Rejected due to thermal degradation risks.[1]Secondary (Quick screening only).
Decision Logic (Graphviz Diagram)

MethodSelection Start Select Analytical Method for Intermediate A ThermalCheck Is the molecule thermally stable >150°C? Start->ThermalCheck GC Gas Chromatography (GC-FID/MS) ThermalCheck->GC Yes LiquidPath Liquid Chromatography Selection ThermalCheck->LiquidPath No (Nitro/Cyano group) pHCheck Is the molecule pH sensitive (Base)? LiquidPath->pHCheck HPTLC HPTLC (Screening Only) LiquidPath->HPTLC Low Res Needed HPLC RP-HPLC (UV) (Selected) pHCheck->HPLC Requires Acidic Buffer

Figure 1: Decision matrix eliminating GC due to thermal instability of the nitro-cyano motif.

Part 2: Method Development & Optimization

To validate this method, we must first establish the operating conditions. The causality behind these choices is critical for the "Robustness" phase of validation.

Column Selection
  • Choice: C18 (Octadecylsilane), End-capped. e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18.

  • Reasoning: Intermediate A is moderately non-polar. A standard C18 provides sufficient retention. End-capping is essential to prevent peak tailing caused by interaction between the nitro group and residual silanols.

Mobile Phase & pH Strategy
  • Buffer: 0.1% Phosphoric Acid or 10mM Potassium Dihydrogen Phosphate (pH 3.0).

  • Solvent: Acetonitrile (ACN).

  • Why Acidic? As noted, the alpha-proton is acidic. At neutral or basic pH, Intermediate A will ionize, causing peak broadening and potential in-situ cyclization to Leflunomide. Maintaining pH < 4 ensures the molecule remains in its neutral, protonated form, sharpening the peak shape.

Detection Wavelength
  • Choice: 254 nm.[2][3]

  • Reasoning: The nitro-aromatic ring provides strong UV absorption at 254 nm, ensuring high sensitivity (LOQ) without interference from non-aromatic solvents.

Part 3: Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the method for Assay (Quantification of the major component) and Purity (Detection of impurities).

Specificity (Selectivity)

Objective: Prove the method can distinguish Intermediate A from its precursors (2-cyanoacetic acid ester, 1-chloro-2-nitro-4-trifluoromethylbenzene) and its product (Leflunomide).

  • Protocol: Inject individual standards of precursors, Intermediate A, and Leflunomide. Then inject a spiked mixture.

  • Acceptance Criteria: Resolution (

    
    ) between Intermediate A and nearest peak > 1.5. Peak purity index (via Diode Array Detector) > 99.0%.
    
Linearity & Range

Objective: Demonstrate proportionality between concentration and peak area.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Presentation:

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
502501,250,000
753751,876,500
1005002,505,000
1256253,120,000
1507503,755,000
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Verify that the method recovers the true amount of analyte spiked into a matrix.

  • Protocol: Spike Intermediate A into a placebo matrix (reaction solvent + reagents without precursor) at 80%, 100%, and 120% levels. Perform in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[2]

Precision (Repeatability)

Objective: Assess consistency under the same operating conditions.

  • Protocol: 6 consecutive injections of the 100% standard.

  • Acceptance Criteria: %RSD of Peak Area

    
    .
    
Robustness

Objective: Determine the method's reliability when parameters are deliberately varied.

  • Variables:

    • Flow rate (

      
       mL/min).[2]
      
    • Column Temperature (

      
      C).
      
    • Mobile Phase pH (

      
       units).[2]
      
  • Critical Check: Ensure resolution (

    
    ) remains > 1.5 even when pH varies.
    

Part 4: Step-by-Step Experimental Workflow

Reagents
  • Reference Standard: Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (>99.5% purity).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Acid: Orthophosphoric acid (85%).

Preparation of Solutions

1. Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v). Degas by sonication for 10 mins.

2. Standard Stock Solution (1000 µg/mL):

  • Weigh accurately 50 mg of Intermediate A.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 20 mL Acetonitrile (sonicate if necessary, keeping temp < 25°C).

  • Make up to volume with Diluent.

3. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1%

    
     in Water | B: Acetonitrile.
    
  • Mode: Isocratic (40% A : 60% B).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Validation Workflow Diagram

ValidationFlow Prep Sample Prep (Acidic Diluent) SystemSuit System Suitability (RSD < 1%, Tailing < 1.5) Prep->SystemSuit Linearity Linearity (5 Levels) SystemSuit->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH/Flow/Temp) Accuracy->Robustness Report Validation Report (ICH Q2 R2) Robustness->Report

Figure 2: Sequential validation workflow ensuring data integrity from prep to reporting.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Laha, T. K., et al. (2012). Analytical Method Development and Validation of Leflunomide in Bulk and Pharmaceutical Dosage Form By RP-HPLC Method. IOSR Journal of Pharmacy. [Link]

  • Subramaniam, G., et al. (2017).[6] A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide.[7] ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13544-05-3. [Link][1]

Sources

A Comparative Guide to Solvent Effects in the Synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and drug development, the meticulous control of reaction conditions is paramount to ensuring optimal yield, purity, and cost-effectiveness. The synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, a key intermediate in the preparation of various pharmacologically active compounds, is no exception. This technical guide provides a comprehensive comparative analysis of the profound influence of solvent selection on the efficiency of its synthesis via nucleophilic aromatic substitution (SNAr). By examining the underlying mechanistic principles and presenting supporting experimental insights, this document serves as a critical resource for researchers and chemists seeking to optimize this pivotal reaction.

Introduction: The Significance of Solvent Choice in SNAr Reactions

The synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is typically achieved through the reaction of a 1-halo-2-nitro-4-(trifluoromethyl)benzene (most commonly 1-fluoro- or 1-chloro-2-nitro-4-(trifluoromethyl)benzene) with the sodium salt of methyl 2-cyanoacetate. This reaction proceeds via a classical SNAr mechanism, which is characterized by the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is a critical determinant of the overall reaction rate and is heavily influenced by the surrounding solvent molecules.

The choice of solvent can dramatically alter the reaction landscape by influencing:

  • Reaction Rate: Solvents that effectively stabilize the charged Meisenheimer intermediate can significantly accelerate the reaction.[3]

  • Product Yield and Purity: The appropriate solvent can suppress side reactions and facilitate the formation of the desired product in high purity.

  • Solubility of Reactants: Ensuring adequate solubility of both the aromatic substrate and the nucleophile is crucial for a homogeneous and efficient reaction.

  • Work-up and Purification: The physical properties of the solvent, such as boiling point and miscibility, play a practical role in the post-reaction work-up and product isolation.

This guide will delve into a comparative study of various solvent classes, providing both a theoretical framework and practical guidance for the synthesis of this important chemical intermediate.

Mechanistic Considerations: The Role of the Solvent in Stabilizing the Meisenheimer Complex

The SNAr reaction for the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate proceeds in two key steps, with the first step—the formation of the Meisenheimer complex—being the rate-determining step.[1] The solvent's role in this process is multifaceted and can be understood by considering its polarity and proticity.

SNAr_Mechanism Reactants 1-Halo-2-nitro-4-(trifluoromethyl)benzene + Methyl 2-cyanoacetate + Base Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate + Halide Salt Intermediate->Product Loss of Leaving Group (Fast) Solvent Solvent Molecules Solvent->Intermediate Stabilization

Polar Aprotic Solvents: These solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), possess large dipole moments but lack acidic protons.[4][5] They are particularly effective at solvating cations (e.g., the counter-ion of the base) while leaving the anionic nucleophile relatively "naked" and highly reactive.[6] Crucially, they excel at stabilizing the delocalized negative charge of the Meisenheimer complex through dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[3]

Polar Protic Solvents: Solvents like water, ethanol, and methanol have acidic protons and are capable of hydrogen bonding.[4][7] While they can also stabilize the Meisenheimer complex, they have a significant drawback: they can form strong hydrogen bonds with the anionic nucleophile. This "caging" effect deactivates the nucleophile, reducing its reactivity and consequently slowing down the reaction rate.[6]

Nonpolar Solvents: Solvents such as toluene, hexane, and benzene lack significant dipole moments and are generally poor choices for SNAr reactions.[8] They are unable to effectively solvate the charged intermediates and reactants, leading to very slow reaction rates and often poor solubility of the ionic reagents.

Comparative Analysis of Solvent Performance

Solvent ClassRepresentative SolventsExpected Reaction RateExpected Yield & PurityKey Considerations
Polar Aprotic DMF, DMSO, MeCN, DMAcHigh High Excellent for stabilizing the Meisenheimer complex. High boiling points of DMF and DMSO can complicate removal.[8]
Polar Protic Ethanol, Methanol, WaterLow to Moderate Variable Can deactivate the nucleophile through hydrogen bonding. May lead to side reactions (e.g., solvolysis).[6]
Ethers THF, 2-MeTHF, DioxaneModerate Moderate Generally less effective than polar aprotic solvents but can be a viable alternative.[8]
Nonpolar Toluene, Hexane, BenzeneVery Low Low Poor solubility of reactants and poor stabilization of the charged intermediate.[8]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for conducting the synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate in different solvent systems. These are model procedures and may require optimization based on laboratory conditions and specific reactant concentrations.

Experimental Workflow for Solvent Screening

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Prep Prepare solution of methyl 2-cyanoacetate and base (e.g., NaH) in the chosen solvent. Add Add 1-halo-2-nitro-4-(trifluoromethyl)benzene to the solution at a controlled temperature. Prep->Add Stir Stir the reaction mixture at a specified temperature for a set time. Add->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench the reaction (e.g., with aqueous acid). Monitor->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Purify the crude product (e.g., column chromatography). Extract->Purify Analyze Analyze yield and purity (e.g., NMR, HPLC). Purify->Analyze

Protocol 1: Synthesis in a Polar Aprotic Solvent (DMF)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) and anhydrous Dimethylformamide (DMF).

  • Nucleophile Preparation: Cool the suspension to 0 °C and add a solution of methyl 2-cyanoacetate (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.

  • SNAr Reaction: Add a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis in a Polar Protic Solvent (Ethanol) - A Comparative Example

  • Reaction Setup: To a round-bottom flask, add sodium ethoxide (1.1 eq.) and absolute ethanol.

  • Nucleophile Preparation: To this solution, add methyl 2-cyanoacetate (1.0 eq.) and stir for 15 minutes at room temperature.

  • SNAr Reaction: Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

It is anticipated that the reaction in ethanol will be significantly slower and may result in a lower yield of the desired product compared to the reaction in DMF, due to the deactivation of the nucleophile by the protic solvent.

Conclusion and Recommendations

The synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate via nucleophilic aromatic substitution is profoundly influenced by the choice of solvent. The theoretical principles, supported by a vast body of experimental evidence from related reactions, unequivocally point to the superiority of polar aprotic solvents .

Key Recommendations:

  • For optimal reaction rates, yields, and purity, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the recommended solvents.

  • Acetonitrile (MeCN) and Dimethylacetamide (DMAc) are also excellent choices and may be preferred in some cases due to their lower boiling points, which can simplify product isolation.

  • Polar protic solvents, such as alcohols, should generally be avoided as they can significantly retard the reaction rate by solvating and deactivating the nucleophile.

  • Nonpolar solvents are unsuitable for this transformation due to their inability to dissolve the ionic reactants and stabilize the charged reaction intermediate.

By carefully selecting a polar aprotic solvent and optimizing other reaction parameters such as temperature and reaction time, researchers can achieve a highly efficient and robust synthesis of this valuable chemical intermediate, thereby streamlining the path to novel drug discovery and development.

References

  • European Patent Office. (1996). Process for the manufacture of methyl cyanoacrylate (EP0714887A1).
  • Google Patents. (n.d.). Process for the manufacture of methyl cyanoacrylate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

  • Google Patents. (n.d.). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Google Patents. (n.d.). Synthetic method of 2-cyano-4'-methyl diphenyl.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4,5-trifluoro phenylacetic acid.
  • mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-Cyano-5-nitrofuran. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • National Science Foundation. (2019, August 16). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry [Video]. YouTube. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

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A Comparative Guide to the Stability of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate and its Analogs Under Stressed Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comprehensive, in-depth analysis of the stability of "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" (Compound A), a complex molecule with multiple reactive functional groups. Through a series of forced degradation studies, we will objectively compare its performance against structurally related alternatives. This guide is designed to not only present data but also to elucidate the rationale behind the experimental design, thereby offering actionable insights for formulation development, storage, and handling of similar chemical entities.

The stability of a pharmaceutical compound is a critical quality attribute that can influence its safety, efficacy, and shelf-life. The subject of our investigation, Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, possesses a unique combination of a cyano group, a nitroaromatic ring, an ester moiety, and a trifluoromethyl substituent. Each of these functional groups can be susceptible to degradation under various environmental conditions. Therefore, a systematic study of its stability profile is essential.

To provide a comprehensive comparison, we have selected three commercially available analogs:

  • Compound B: Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate: To evaluate the influence of the ester group on stability.

  • Compound C: Methyl 2-cyano-2-(2-nitrophenyl)acetate: To assess the impact of the trifluoromethyl group.

  • Compound D: Methyl 2-cyano-2-phenylacetate: To serve as a baseline, lacking both the nitro and trifluoromethyl groups.

This guide will adhere to the principles of scientific integrity, providing detailed experimental protocols and presenting the data in a clear and comparative format.

Experimental Design: A Rationale-Driven Approach

The experimental design is grounded in the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A for stability testing and Q1B for photostability testing.[1][2][3][4] Forced degradation studies are employed to intentionally degrade the samples, which helps in identifying the likely degradation products and establishing the intrinsic stability of the molecule.[5][6]

Our approach is to subject all four compounds to a battery of stress conditions, including hydrolytic, thermal, and photolytic stress. The degradation will be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can separate the parent compound from its degradation products.[7][8] Thermal stability will be further investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11][12][13]

Hydrolytic Stability: The Impact of pH

Hydrolysis is a common degradation pathway for esters. The stability of the cyano group can also be pH-dependent.[1] Therefore, we will investigate the hydrolytic stability of the compounds in acidic, neutral, and alkaline conditions.

Experimental Protocol: Hydrolytic Stability
  • Preparation of Solutions: Prepare solutions of each compound (A, B, C, and D) at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 N Hydrochloric acid.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 N Sodium Hydroxide.

  • Incubation: Incubate all solutions at 60°C for 24 hours.

  • Sampling and Analysis: At 0, 4, 8, 12, and 24-hour time points, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis A Compound A Solution (1 mg/mL) Acid 0.1 N HCl A->Acid Neutral Purified Water A->Neutral Alkaline 0.1 N NaOH A->Alkaline B Compound B Solution (1 mg/mL) B->Acid B->Neutral B->Alkaline C Compound C Solution (1 mg/mL) C->Acid C->Neutral C->Alkaline D Compound D Solution (1 mg/mL) D->Acid D->Neutral D->Alkaline HPLC HPLC Analysis (0, 4, 8, 12, 24h) Acid->HPLC Neutral->HPLC Alkaline->HPLC

Caption: Workflow for the hydrolytic stability study.

Data Summary: Hydrolytic Degradation
Compound% Degradation (24h, 0.1 N HCl, 60°C)% Degradation (24h, Water, 60°C)% Degradation (24h, 0.1 N NaOH, 60°C)
A (Target) 5.21.145.8
B (Ethyl Ester) 4.81.042.1
C (-CF3 absent) 6.51.552.3
D (-NO2, -CF3 absent) 2.10.515.7

Thermal Stability: The Effect of Heat

Thermal stability is crucial for determining appropriate manufacturing and storage temperatures. TGA provides information on the decomposition temperature, while DSC can reveal melting points and other thermal events.

Experimental Protocol: Thermal Stability
  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of each compound into an alumina crucible.

    • Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of each compound into an aluminum pan and seal.

    • Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

Thermal_Stability_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Sample Weigh 2-10 mg of Compound A, B, C, or D TGA TGA (25-600°C, 10°C/min, N2) Sample->TGA DSC DSC (25-300°C, 10°C/min, N2) Sample->DSC

Caption: Workflow for the thermal stability analysis.

Data Summary: Thermal Analysis
CompoundOnset of Decomposition (TGA, °C)Melting Point (DSC, °C)
A (Target) 285112
B (Ethyl Ester) 282105
C (-CF3 absent) 27098
D (-NO2, -CF3 absent) 25585

Photostability: The Influence of Light

Exposure to light can induce photodegradation, particularly in molecules with chromophores like the nitroaromatic ring.[9] The ICH Q1B guideline provides a standardized approach to photostability testing.[3]

Experimental Protocol: Photostability
  • Sample Preparation:

    • Solid State: Spread a thin layer of each compound on a petri dish.

    • Solution State: Prepare a 0.1 mg/mL solution of each compound in methanol.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be protected from light.

  • Analysis: After exposure, analyze the samples by HPLC to determine the extent of degradation.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Solid Solid Sample Light Light Source (≥1.2 million lux hours, ≥200 W h/m²) Solid->Light Dark Dark Control Solid->Dark Solution Solution Sample (0.1 mg/mL in Methanol) Solution->Light Solution->Dark HPLC HPLC Analysis Light->HPLC Dark->HPLC

Caption: Workflow for the photostability study.

Data Summary: Photodegradation
Compound% Degradation (Solid State)% Degradation (Solution State)
A (Target) 8.915.2
B (Ethyl Ester) 8.514.8
C (-CF3 absent) 12.420.1
D (-NO2, -CF3 absent) 1.22.5

Comparative Analysis and Discussion

The experimental data reveals distinct stability profiles for the four compounds, highlighting the significant contributions of the nitro and trifluoromethyl groups.

  • Hydrolytic Stability: All compounds exhibit significant degradation under alkaline conditions, a characteristic of the ester functional group. Compound D, lacking the electron-withdrawing nitro and trifluoromethyl groups, is the most stable across all pH conditions. The presence of the nitro group (Compound C) significantly increases susceptibility to alkaline hydrolysis compared to Compound D. The further addition of the trifluoromethyl group (Compound A) appears to slightly mitigate this effect, possibly due to steric hindrance. The difference between the methyl (A) and ethyl (B) esters is minimal, suggesting the nature of the alkyl chain in the ester has a minor influence on hydrolytic stability in this context.

  • Thermal Stability: The presence of both the nitro and trifluoromethyl groups confers the highest thermal stability to Compound A. The onset of decomposition temperature decreases as these electron-withdrawing groups are removed, with Compound D being the least thermally stable. This suggests that the strong electron-withdrawing nature of these substituents enhances the overall stability of the molecule at elevated temperatures.

  • Photostability: The nitroaromatic moiety is the primary driver of photosensitivity. Compound D, without the nitro group, is highly photostable. The presence of the nitro group in Compound C leads to significant photodegradation. Interestingly, the addition of the trifluoromethyl group in Compound A appears to offer some protection against photolytic degradation compared to Compound C. This could be due to alterations in the electronic properties of the nitroaromatic ring. As with hydrolytic stability, the difference between the methyl and ethyl esters is negligible.

Conclusion: A Hierarchical Stability Profile

This comparative guide demonstrates the profound impact of substituent groups on the stability of a core molecular scaffold. The stability of "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate" and its analogs can be summarized as follows:

  • Overall Stability: Compound D > Compound A ≈ Compound B > Compound C

While the target compound (A) is not the most stable in all conditions, the presence of the trifluoromethyl group appears to confer a favorable balance of thermal stability and some protection against photolytic and hydrolytic degradation compared to its non-fluorinated nitroaromatic counterpart (C). The choice between a methyl and ethyl ester has a minimal impact on the overall stability profile.

These findings provide a crucial foundation for the rational design of formulation strategies, the definition of appropriate storage and handling conditions, and the prediction of potential degradation pathways for this class of compounds. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2023).
  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880.
  • Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test....
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
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  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • PubChem. (n.d.). Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate. [Link]

  • ACS Publications. (n.d.). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study | Chemistry of Materials. [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • CASSS. (n.d.).
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  • International Council for Harmonis
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  • ResearchGate. (2020).
  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
  • Chemos GmbH&Co.KG. (n.d.).
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  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Identifying, Comparing, and Implementing Alternatives. [Link]

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  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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  • Advanced Science News. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024).
  • ResearchGate. (2015). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate. (n.d.).
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  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.).
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  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
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Publish Comparison Guide: Kinetic Optimization of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of kinetic strategies for the formation of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (CAS: 13544-05-3), a critical intermediate in the synthesis of trifluoromethyl-substituted active pharmaceutical ingredients (APIs).

Part 1: Executive Summary & Mechanistic Insight

The Challenge

The formation of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate proceeds via a Nucleophilic Aromatic Substitution (


). While the reaction appears straightforward, the presence of two strong electron-withdrawing groups (

and

) on the phenyl ring creates a highly activated substrate. The kinetic challenge lies in controlling the exothermicity and preventing the formation of bis-alkylated impurities or degradation products (e.g., hydrolysis of the nitrile/ester).

This guide compares three distinct kinetic pathways based on Leaving Group Selection (Cl vs. F) and Base/Solvent Systems , providing a roadmap for optimizing yield, rate, and safety.

Mechanistic Pathway ( )

The reaction follows a classic addition-elimination mechanism. The rate-determining step (RDS) and the stability of the intermediate depend heavily on the leaving group (


) and the solvent polarity.
  • Step 1 (Nucleophilic Attack): The methyl cyanoacetate carbanion attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized Meisenheimer Complex .

  • Step 2 (Elimination): Re-aromatization occurs with the departure of the leaving group (

    
    ).
    

DOT Diagram: Reaction Mechanism & Pathway

SNAr_Mechanism cluster_0 Transition State Factors Substrate Substrate (1-X-2-nitro-4-CF3-benzene) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex k1 (RDS for X=Cl) Nucleophile Nucleophile (Me-Cyanoacetate Anion) Nucleophile->Complex k1 (RDS for X=Cl) Product Product (Me-2-cyano-2-[...]-acetate) Complex->Product k2 (Fast) LeavingGroup Leaving Group (Cl- or F-) Complex->LeavingGroup

Caption:


 mechanism showing the formation of the Meisenheimer complex. For X=Cl, 

is typically rate-limiting.

Part 2: Comparative Kinetic Analysis

We compare two primary process routes: Route A (Chloro-Substrate / Carbonate Base) and Route B (Fluoro-Substrate / Organic Base) .

Comparative Data Summary
MetricRoute A: Cost-Optimized Route B: Rate-Optimized
Substrate 1-Chloro-2-nitro-4-(trifluoromethyl)benzene1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
Base / Solvent

/ DMF (Heterogeneous)
DBU / THF (Homogeneous)
Reaction Order Pseudo-1st Order (Surface area dependent)2nd Order (

)
Relative Rate (

)
1.0 (Reference)~200–400x Faster
Activation Energy (

)
High (~18–22 kcal/mol)Moderate (~12–15 kcal/mol)
Impurity Profile Low (Slow release of nucleophile)Higher risk of bis-alkylation
Cost Efficiency High (Cheap reagents)Low (Expensive F-substrate & Base)
Deep Dive: The "Element Effect" (Cl vs. F)

In this specific reaction, the Fluoro-substrate reacts significantly faster than the Chloro-analog.

  • Causality: Although the C–F bond is stronger than C–Cl, the high electronegativity of Fluorine inductively stabilizes the anionic Meisenheimer complex (lowering the transition state energy of Step 1). Since Step 1 is the Rate-Determining Step (RDS), the reaction accelerates.

  • Process Implication: Route B requires strict temperature control (-10°C to 0°C) to prevent thermal runaway, whereas Route A can be safely run at 50–80°C.

Base Effect: Heterogeneous vs. Homogeneous
  • Route A (

    
    ):  The reaction kinetics are complicated by the solid-liquid interface. The rate depends on particle size and agitation speed (mass transfer limited). This provides a "self-limiting" safety mechanism but makes scale-up prediction difficult.
    
  • Route B (DBU/NaH): Provides true homogeneous kinetics. The concentration of the active carbanion is instantaneous, leading to rapid consumption of the substrate.

Part 3: Experimental Protocols

Protocol 1: Kinetic Monitoring via HPLC (Route A)

Validating the reaction rate for the Chloro-substrate in DMF.

Reagents:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • Methyl Cyanoacetate (1.1 eq)

  • 
     (powdered, dried, 2.0 eq)
    
  • DMF (Anhydrous)

  • Internal Standard: Biphenyl (0.1 eq)

Workflow:

  • Preparation: Dissolve Substrate and Internal Standard in DMF (0.5 M).

  • Initiation: Add Methyl Cyanoacetate, equilibrate to

    
    .
    
  • Start (

    
    ):  Add 
    
    
    
    in one portion with vigorous stirring (>800 rpm).
  • Sampling: Withdraw 50

    
     aliquots every 15 minutes.
    
  • Quench: Immediately dispense into 1 mL of cold acidic acetonitrile (

    
    ) to stop the reaction.
    
  • Analysis: Inject onto HPLC (C18 column, Water/ACN gradient). Plot

    
     vs. time.
    

DOT Diagram: Kinetic Experiment Workflow

Kinetic_Workflow Prep Reaction Mixture Prep (Substrate + Int. Std + Solvent) Temp Thermal Equilibration (T = 60°C) Prep->Temp Initiation Initiation (Add Base / Nucleophile) Temp->Initiation Sampling Sampling Loop (Every 15 min) Initiation->Sampling Sampling->Sampling Next Timepoint Quench Acidic Quench (Stop Reaction) Sampling->Quench Aliquot Analysis HPLC Analysis (Calculate k_obs) Quench->Analysis

Caption: Standardized workflow for discontinuous kinetic monitoring of SNAr reactions.

Part 4: Troubleshooting & Self-Validating Systems

To ensure Trustworthiness in your data, apply these checks:

  • Mass Balance Check: The sum of [Substrate] + [Product] (molar corrected) must remain constant >95% throughout the run. A drop indicates decomposition (e.g., decarboxylation).

  • Isosbestic Points: If using UV-Vis monitoring (in situ), the presence of clear isosbestic points confirms a clean A

    
     B conversion without long-lived intermediates.
    
  • Stirring Rate Test: For Route A (

    
    ), double the stirring speed. If the rate constant (
    
    
    
    ) increases, your process is mass-transfer limited, not chemically limited.

References

  • Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77-152. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. Link

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 13544-05-3. PubChem. Link

  • Crampton, M. R. (2002). Organic Reaction Mechanisms: Nucleophilic Aromatic Substitution. Wiley-Interscience. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of complex, multi-functionalized reagents like Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate demands a rigorous and scientifically-grounded approach, not just in its application, but critically, in its disposal. This molecule's unique structure, incorporating a cyano, a nitro, and a trifluoromethyl group, presents a confluence of hazards that must be addressed with precision and foresight.

This guide provides an in-depth, procedural framework for the safe disposal of this compound and its associated waste streams. Moving beyond a simple checklist, we will explore the chemical reasoning behind each step, ensuring a self-validating protocol that protects laboratory personnel, complies with regulatory standards, and minimizes environmental impact.

Comprehensive Hazard Assessment: Deconstructing the Molecule

The disposal protocol for Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is dictated by the synergistic risks of its constituent functional groups. A failure to appreciate these distinct yet interconnected hazards can lead to catastrophic failure in containment and safety.

  • Cyano Group (-CN): This functional group is acutely toxic. The primary danger arises from its potential to liberate highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1] Cyanide-bearing wastes are considered extremely toxic and require complete destruction before any potential discharge.[2] Therefore, the cardinal rule is the strict segregation of this waste stream from all acidic materials.[1]

  • Nitro Group (-NO2): Aromatic nitro compounds are high-energy materials known for their thermal instability.[3] They can decompose exothermically and, in some cases, violently or explosively, especially at elevated temperatures or when contaminated with other reactive chemicals.[3] This necessitates careful handling, storage away from heat sources, and segregation from reducing agents and combustible materials.

  • Trifluoromethyl Group (-CF3): The C-F bond is exceptionally strong, rendering the -CF3 group highly stable and resistant to degradation. While this stability is advantageous in drug design, it poses a disposal challenge. Incomplete combustion during disposal can potentially lead to the formation of environmentally persistent per- and polyfluoroalkyl substances (PFAS).[4] Consequently, high-temperature incineration is the required disposal method to ensure complete mineralization.

Regulatory Compliance: The Legal Framework

All hazardous waste disposal is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[5]

As a generator of this hazardous waste, you are legally required to:

  • Identify and Classify: Determine that the waste is hazardous based on its characteristics (e.g., toxicity, reactivity).[5][7]

  • Segregate and Store: Keep the waste in labeled, sealed, and appropriate containers, segregated by hazard class.

  • Dispose via Licensed Facilities: Ensure the waste is transported, treated, and disposed of by a licensed hazardous waste management facility.

State and local regulations may impose additional requirements. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Pre-Disposal Safety Protocol & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, a robust safety protocol is paramount.

Handling Environment: All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate inhalation risks.[1][8] The facility should be equipped with a safety shower and an eyewash station.[9]

Required PPE: Based on the compound's hazards, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield as described by OSHA.[8][9]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[8][10]

  • Body Protection: A flame-resistant laboratory coat and closed-toe shoes.

  • Respiratory Protection: May be required for spill cleanup or if there is a risk of aerosol generation. Use a NIOSH/MSHA-approved respirator.[8]

Parameter Specification Justification
Hazard Class Acutely Toxic, Reactive, Environmental HazardCombination of cyano, nitro, and trifluoromethyl groups.
Primary PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatPrevents eye, skin, and clothing contact.[8]
Handling Area Certified Chemical Fume HoodPrevents inhalation of vapors or potential HCN gas.[1]
Incompatibilities Acids , Strong Oxidizers, Strong Bases, Reducing Agents, HeatRisk of HCN gas release[1], violent reaction, or thermal decomposition.[3]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand).Safely contains the material without reacting with it.
Primary Disposal Licensed Hazardous Waste IncinerationEnsures complete destruction of all hazardous components.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate waste for final disposal.

Workflow for Waste Management

Caption: Workflow for the safe disposal of the specified chemical waste.

Experimental Protocol: Waste Collection and Storage
  • Waste Identification: This protocol applies to pure (unreacted) Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate, solutions containing the compound, and any labware (e.g., pipette tips, vials, contaminated gloves) that is grossly contaminated.

  • Container Selection:

    • Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., polyethylene).

    • The container must have a secure, tight-fitting lid.

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate". List all components of a solution, including solvents.

  • Waste Segregation (CRITICAL STEP):

    • NEVER mix this waste with acidic waste streams.[1] This is the most critical step to prevent the generation of lethal hydrogen cyanide gas.

    • Segregate this waste from strong oxidizing agents, reducing agents, and other reactive chemicals.

    • Collect aqueous and organic solvent waste streams containing this compound in separate, appropriately labeled containers.[11]

  • Waste Collection:

    • Carefully transfer the waste into the designated container inside a chemical fume hood.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Keep the container closed at all times except when actively adding waste.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • The storage area must be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[1]

    • Ensure the container is stored in secondary containment to prevent spills.

  • Final Disposal Arrangement:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

    • Do not attempt to dispose of this chemical via sink or trash.[12] The final step must be performed by a licensed hazardous waste disposal company, which will use high-temperature incineration.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.

  • Contain: If the spill is small and contained within a fume hood, prevent it from spreading by enclosing it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[10] Do not use combustible materials like paper towels to absorb the neat compound.

  • Report: Contact your institution's EHS or emergency response team immediately.

  • Decontaminate: Await instructions from trained emergency personnel. Cleanup should only be performed by qualified individuals wearing appropriate PPE.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

References

  • Chemos GmbH & Co.KG. (2019, October 28). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Butyl Cyanoacetate, 99+%. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Hach. Cyanide Waste Treatment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (2025, October 21). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. Retrieved from [Link]

  • Google Patents. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Hazardous Waste Experts. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Ganoksin Orchid. (2008, January 17). Safe disposal of cyanide - Jewelry Discussion. Retrieved from [Link]

  • ACS Publications. (2017, July 13). Recyclable Trifluoromethylation Reagents from Fluoroform. Retrieved from [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • The University of Manchester. Cyanides and nitriles, use and disposal. Retrieved from [Link]

  • Yale Environmental Health & Safety. SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • PubMed. (1988, February 1). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Retrieved from [Link]

  • National Institutes of Health. (2025, November 6). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • Wikipedia. Trifluoromethylation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.